molecular formula C30H31F3N8O3S B15610374 UM-164

UM-164

Cat. No.: B15610374
M. Wt: 640.7 g/mol
InChI Key: ANEBQUSWQAQFQB-UHFFFAOYSA-N
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Description

UM-164 is a useful research compound. Its molecular formula is C30H31F3N8O3S and its molecular weight is 640.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBQUSWQAQFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UM-164: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: It is critical to note that a key publication on UM-164, "this compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," was retracted in 2020.[1] The reasons for the retraction are not detailed in the notice. Consequently, the findings from this paper should be interpreted with caution.

Introduction

This compound is a synthetic, small-molecule compound investigated for its potential as an anti-cancer agent. It was designed as a potent dual inhibitor of the non-receptor tyrosine kinase c-Src and the p38 mitogen-activated protein kinase (MAPK).[2][3] Developed at the University of Michigan, this compound has been studied primarily in the context of triple-negative breast cancer (TNBC) and glioma.[2][4][5] This document provides a technical overview of this compound, summarizing its mechanism of action, biochemical and cellular activities, and relevant experimental protocols.

Chemical Properties and Synthesis

This compound is an analogue of the approved kinase inhibitor dasatinib (B193332).[6] It features a trifluoromethyl amide group appended to the core structure of dasatinib, a modification intended to alter its binding properties.[5] While the precise, step-by-step synthesis protocol for this compound is not publicly available, it is derived from dasatinib, suggesting a synthetic route involving the modification of the dasatinib scaffold.

Chemical Structure:

UM164_Structure This compound This compound

Caption: Chemical structure of this compound, a dasatinib analogue.

Mechanism of Action

This compound functions as a dual inhibitor of c-Src and p38 MAPK.[2][3] Its mechanism involves binding to the inactive "DFG-out" conformation of the kinase domain, which is a distinct mechanism from many other kinase inhibitors that target the active conformation.[4] This mode of binding can lead to more sustained inhibition and may affect the non-catalytic scaffolding functions of the target kinases.[4]

c-Src Inhibition

By inhibiting c-Src, this compound can interfere with numerous downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[4] c-Src is a key regulator of pathways involving growth factor receptors like EGFR, as well as focal adhesion kinase (FAK), which is critical for cell motility.[3]

p38 MAPK Inhibition

The inhibition of p38 MAPK, particularly the p38α and p38β isoforms, represents a key feature of this compound.[3] The p38 pathway is activated by cellular stress and inflammatory cytokines and plays a complex, often context-dependent role in cancer. In some cancers, p38 MAPK activity can promote inflammation and cell survival. By inhibiting p38, this compound can potentially mitigate these effects.

Hippo-YAP Pathway Modulation

In glioma cells, this compound has been shown to suppress cell proliferation by modulating the Hippo-YAP signaling pathway.[2] The compound promotes the translocation of the transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing the expression of its target genes, such as CYR61 and AXL, which are involved in cell growth and survival.[2] This effect is believed to be mediated more significantly through the inhibition of p38 MAPK than c-Src.[2]

UM164_Signaling_Pathway UM164 This compound cSrc c-Src UM164->cSrc Inhibits p38 p38 MAPK UM164->p38 Inhibits YAP_nuc YAP (Nuclear) UM164->YAP_nuc Promotes Cytoplasmic Translocation via p38 Proliferation Cell Proliferation, Survival, Migration cSrc->Proliferation Promotes Hippo Hippo Pathway p38->Hippo Modulates Hippo->YAP_nuc Inhibits Nuclear Translocation YAP_cyto YAP (Cytoplasm) YAP_nuc->YAP_cyto Translocates to TargetGenes Target Gene Expression (e.g., CYR61, AXL) YAP_nuc->TargetGenes Activates TargetGenes->Proliferation Promotes

Caption: Signaling pathway of this compound, highlighting its dual inhibition of c-Src and p38 MAPK, and its impact on the Hippo-YAP pathway.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: Binding Affinity and Kinase Inhibitory Potency

TargetParameterValueReference
c-SrcKd2.7 nM[3]

Table 2: In Vitro Anti-proliferative Activity (IC50/GI50)

Cell LineCancer TypeParameterValue (µM)Time Point (h)Reference
LN229GliomaIC5010.0724[2]
LN229GliomaIC506.2048[2]
LN229GliomaIC503.8172[2]
SF539GliomaIC503.7524[2]
SF539GliomaIC502.6848[2]
SF539GliomaIC501.2372[2]
TNBC cell lines (average)Triple-Negative Breast CancerGI500.160Not Specified[3]
MDA-MB 231 & SUM 149Triple-Negative Breast CancerIC50 (motility & invasion)0.050Not Specified[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Proliferation Assay (CCK8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-p38, total p38, YAP, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 3 x 106 LN229 cells) into the flank of immunodeficient mice (e.g., nude mice).[2]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm3).[2]

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, 5 mg/kg this compound, 10 mg/kg this compound).[2]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal injection at a specified frequency (e.g., every three days).[2]

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[2]

Xenograft_Workflow start Start cell_injection Subcutaneous injection of cancer cells into mice start->cell_injection tumor_growth Tumor growth to ~100 mm³ cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or vehicle (e.g., i.p. every 3 days) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring monitoring->treatment Repeat treatment cycle endpoint Endpoint: Sacrifice and tumor analysis monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for in vivo xenograft studies with this compound.

Clinical Trials

As of the current date, there is no publicly available information on any clinical trials that have been initiated for the this compound compound.

Conclusion

This compound is a dual c-Src and p38 MAPK inhibitor that has demonstrated anti-proliferative, anti-migratory, and pro-apoptotic effects in preclinical models of TNBC and glioma. Its unique mechanism of binding to the inactive kinase conformation and its ability to modulate the Hippo-YAP pathway are of scientific interest. However, the retraction of a key publication necessitates a cautious interpretation of the available data. Furthermore, the lack of a detailed public synthesis protocol and the absence of clinical trial data indicate that the development of this compound as a therapeutic agent is not currently advancing into human studies. Researchers interested in this compound should be aware of these limitations and critically evaluate the existing literature.

References

UM-164 and the p38 MAPK Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UM-164, a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK). It details the compound's mechanism of action, its impact on the p38 MAPK signaling pathway, and its therapeutic potential, particularly in cancers like triple-negative breast cancer (TNBC) and glioma. This document consolidates key quantitative data and provides detailed experimental protocols for researchers investigating this compound or similar kinase inhibitors.

Introduction to this compound

This compound is a novel kinase inhibitor developed as a dasatinib (B193332) analog.[1] It is distinguished by its dual-activity, potently targeting both the c-Src tyrosine kinase and the p38 MAPK stress-activated kinase family.[1][2][3] A key feature of this compound is its ability to bind to the inactive "DFG-out" conformation of its target kinases, a mechanism that may confer improved pharmacological outcomes by altering non-catalytic protein functions.[1][3][4] This dual inhibition of two critical oncogenic pathways has shown superiority over mono-inhibition in preclinical models, suggesting this compound is a promising lead compound for targeted cancer therapy.[1][3][5]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses (e.g., osmotic shock, UV radiation) and inflammatory cytokines.[6][7] This pathway is a critical regulator of diverse cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation.[8] The canonical p38 MAPK pathway is a three-tiered kinase module. Stress signals activate a MAPKKK (e.g., ASK1, TAK1), which in turn phosphorylates and activates a MAPKK, primarily MKK3 and MKK6.[9] These MAPKKs then dually phosphorylate and activate the p38 MAPK isoforms (p38α, p38β, p38γ, and p38δ) on a conserved TGY motif.[6] Activated p38 subsequently phosphorylates a wide range of downstream substrates, including other kinases (e.g., MK2, MSK1) and transcription factors (e.g., ATF-2, p53), to elicit a specific cellular response.[9][10]

p38_MAPK_Pathway cluster_input Extracellular Stimuli cluster_cascade Kinase Cascade cluster_output Downstream Targets & Cellular Response Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1, MEKKs) Stress->MAPKKK Activate Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK Activate MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 Phosphorylates (Thr180/Tyr182) Kinases Other Kinases (MK2, MSK1) p38->Kinases TFs Transcription Factors (ATF-2, p53, MEF-2) p38->TFs Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Kinases->Response TFs->Response

Caption: The canonical p38 MAPK signaling cascade.

This compound: Mechanism of Action on the p38 MAPK Pathway

Kinome-wide profiling has confirmed that this compound is a potent inhibitor of the Src and p38 kinase families, specifically targeting p38α and p38β isoforms.[1][2][11] By directly inhibiting p38α and p38β, this compound prevents their activation via phosphorylation by upstream MKKs. This blockade halts the downstream signaling cascade, preventing the phosphorylation of key substrates involved in cell proliferation, migration, and survival. In cellular assays, treatment with this compound at nanomolar concentrations leads to the complete abrogation of p38 MAPK phosphorylation.[1][2][11]

The dual inhibition of c-Src is synergistic. While c-Src is not a direct component of the p38 cascade, it is a crucial node in many other oncogenic pathways. Inhibiting both c-Src and p38 simultaneously addresses multiple signaling axes that drive cancer progression, an effect shown to be more potent than inhibiting either target alone.[1][5]

UM164_Mechanism This compound Dual Inhibition Mechanism cluster_pathways Signaling Pathways cSrc c-Src Pathway Proliferation Cell Proliferation cSrc->Proliferation Metastasis Metastasis & Invasion cSrc->Metastasis p38_path p38 MAPK Pathway p38_path->Proliferation p38_path->Metastasis Survival Cell Survival p38_path->Survival UM164 This compound UM164->cSrc Inhibits UM164->p38_path Inhibits (p38α/β)

Caption: this compound's dual inhibition of c-Src and p38 MAPK pathways.

Quantitative Data Summary

The potency of this compound has been quantified through various biochemical and cellular assays across different cancer types.

Table 1: Biochemical Activity of this compound

Target Assay Type Value Unit Reference

| c-Src | Binding Constant (Kd) | 2.7 | nmol/L |[1][11] |

Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC)

Cell Lines Assay Type Value Unit Reference
Panel of TNBC lines Proliferation (Average GI₅₀) 160 nmol/L [1][11]
MDA-MB 231, SUM 149 Motility & Invasion (IC₅₀) 50 nmol/L [11]

| SUM 149 | p38 MAPK Phosphorylation | Complete absence at 50 | nmol/L |[1][11] |

Table 3: Cellular Activity of this compound in Glioma

Cell Line Time IC₅₀ Unit Reference
LN229 24h 10.07 µmol/L [12][13]
48h 6.20 µmol/L [12][13]
72h 3.81 µmol/L [12][13]
SF539 24h 3.75 µmol/L [12][13]
48h 2.68 µmol/L [12][13]
72h 1.23 µmol/L [12][13]
U87 - 4.38 µmol/L [14]

| U251 | - | 7.96 | µmol/L |[14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

This protocol is used to determine the phosphorylation status of p38 MAPK in cells following treatment with this compound, providing a direct measure of target inhibition.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., SUM 149) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).[1][11]

  • Lysate Preparation: Place culture dishes on ice, wash cells with ice-cold PBS, and add lysis buffer.[15] Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16] Confirm transfer efficiency using Ponceau S staining.[16]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescent imaging system.[17]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK and/or a housekeeping protein like β-actin.[1]

WB_Workflow A 1. Cell Plating & Treatment (e.g., with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (e.g., 5% BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-p38) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Substrate & Imaging H->I J 10. Data Analysis (Band Densitometry) I->J

Caption: Experimental workflow for Western Blot analysis.

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with an inhibitor.[18]

Materials:

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[18][19]

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl).[20]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[20] Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only and medium-only controls.[20]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[20] Then, carefully remove the medium and add 100-150 µL of solubilization solution to each well.[18][19]

    • For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[18][19]

  • Absorbance Measurement: For MTT, shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Measure the absorbance on a plate reader. The typical wavelength is ~570 nm for MTT and ~490 nm for MTS.[20]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus drug concentration. Calculate IC₅₀/GI₅₀ values using non-linear regression analysis.

This protocol describes a general method to determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase, such as c-Src or p38α. An ADP-Glo™ Kinase Assay is used as a representative example.

Materials:

  • Purified, active kinase (e.g., recombinant p38α).

  • Kinase-specific substrate (e.g., a peptide like ATF-2).

  • ATP.

  • Kinase reaction buffer.

  • This compound serially diluted in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer.

  • Compound Plating: Dispense serially diluted this compound into the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Start the reaction by adding ATP. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stopping Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add an equal volume of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis: Subtract background luminescence. Normalize the data to the positive control (100% activity). Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

UM-164 Dual Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UM-164 is a potent, dual-kinase inhibitor targeting both proto-oncogene tyrosine-protein kinase Src (c-Src) and p38 mitogen-activated protein kinases (MAPKs).[1][2] It uniquely binds to the inactive "DFG-out" conformation of its target kinases, a mechanism that distinguishes it from many other kinase inhibitors.[1][3] This technical guide provides an in-depth overview of this compound, consolidating its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. Special attention is given to its effects on key signaling pathways implicated in cancer progression. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its biological effects through the potent and simultaneous inhibition of two distinct kinase families: c-Src and p38 MAPKs.[1]

  • c-Src Inhibition: As a non-receptor tyrosine kinase, c-Src is a critical mediator in signaling pathways that control cell proliferation, migration, and invasion.[1] this compound binds to the inactive, DFG-out conformation of c-Src.[1][3] This mode of binding not only blocks the catalytic activity of the kinase but has also been shown to alter its cellular localization.[1][4]

  • p38 MAPK Inhibition: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[1][2] this compound is a potent inhibitor of both p38α and p38β isoforms.[1][4]

The dual inhibition of both c-Src and p38 is believed to be superior to the mono-inhibition of either kinase alone in certain cancer contexts, such as triple-negative breast cancer (TNBC).[1][3]

Downstream Signaling Pathways

Inhibition of c-Src and p38 by this compound leads to the modulation of several downstream signaling cascades. In TNBC and glioma cell lines, this compound has been shown to efficiently reduce the phosphorylation and activation of:

  • EGFR (Tyr-845 and Tyr-1068): Epidermal Growth Factor Receptor, a key driver of cell proliferation.[1][4]

  • AKT: A central kinase in the PI3K/AKT pathway, crucial for cell survival and growth.[4]

  • ERK1/2: Key components of the MAPK/ERK pathway that regulates cell division and differentiation.[4]

  • FAK: Focal Adhesion Kinase, involved in cell adhesion and migration.[4]

  • YAP: Yes-associated protein, a transcriptional co-activator in the Hippo pathway, which is involved in organ size control and tumor suppression. This compound has been shown to trigger YAP translocation to the cytoplasm, thereby reducing its activity.[2][5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound.

Table 1: Biochemical Activity of this compound

TargetMetricValue (nM)Reference(s)
c-SrcKd2.7[4]

Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineMetricValue (nM)Reference(s)
MDA-MB-231IC50 (Motility & Invasion)50[1][4]
SUM 149IC50 (Motility & Invasion)50[1][4]
TNBC Cell Lines (Average)GI50 (Antiproliferative)160[1][4]

Table 3: Cellular Activity of this compound in Glioma Cell Lines

Cell LineTimepointIC50 (µM)Reference(s)
LN22924h10.07[2]
48h6.20[2]
72h3.81[2]
SF53924h3.75[2]
48h2.68[2]
72h1.23[2]

Note on In Vivo Data: The initial publication by Gilani et al. in Clinical Cancer Research reporting potent in vivo anti-TNBC activity of this compound in xenograft models was later retracted.[6] The authors were unable to reproduce the in vivo efficacy results.[7] However, a separate study reported in vivo anti-glioma effects in a xenograft model.[2]

Mandatory Visualizations

Signaling Pathway of this compound

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR cSrc c-Src EGFR->cSrc Activates FAK FAK cSrc->FAK Activates PI3K PI3K cSrc->PI3K Activates RAS RAS cSrc->RAS Activates p38 p38 MAPK YAP_nuc YAP (Active) p38->YAP_nuc Promotes Cytoplasmic Retention UM164 This compound UM164->cSrc Inhibition UM164->p38 Inhibition Transcription Gene Transcription (e.g., CYR61, AXL) FAK->Transcription Promotes Motility & Invasion AKT AKT PI3K->AKT Activates AKT->Transcription Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Promotes Proliferation YAP_cyto YAP (Inactive) YAP_cyto->YAP_nuc Translocation YAP_nuc->Transcription Co-activates

Caption: this compound inhibits c-Src and p38, affecting multiple downstream pro-growth and survival pathways.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_preclinical Preclinical Development biochem Biochemical Assays (Kinase Inhibition, Kd) cell_prolif Cell-Based Assays (Proliferation - GI50) biochem->cell_prolif cell_funct Functional Assays (Migration, Invasion - IC50) cell_prolif->cell_funct pathway Signaling Pathway Analysis (Western Blot) cell_funct->pathway xenograft Xenograft Models (Tumor Growth Inhibition) pathway->xenograft toxicity Toxicity Studies xenograft->toxicity lead_opt Lead Optimization toxicity->lead_opt

Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor like this compound.

This compound Dual Inhibition Concept

Dual_Inhibition_Concept cluster_targets Kinase Targets cluster_effects Cellular Effects UM164 This compound cSrc c-Src Kinase UM164->cSrc p38 p38 MAPK UM164->p38 Proliferation Decreased Proliferation cSrc->Proliferation Migration Decreased Migration cSrc->Migration Invasion Decreased Invasion cSrc->Invasion p38->Proliferation Survival Decreased Survival p38->Survival

Caption: this compound's dual inhibition of c-Src and p38 MAPK leads to a multi-pronged anti-cancer effect.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assays (CCK-8 or MTT)

These assays measure the metabolic activity of cells as an indicator of viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7][8]

    • For MTT: Add MTT reagent and incubate, followed by the addition of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[4]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4][7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or the concentration that inhibits cell growth by 50% (GI50) by fitting the data to a dose-response curve.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (e.g., 8 µm pore size) with a basement membrane matrix (e.g., Matrigel).[9] No coating is needed for migration assays.

  • Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells (e.g., 2.5 x 104 to 5 x 104 cells) into the upper chamber of the Transwell insert.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Cell Removal: Gently remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative (e.g., 70% ethanol (B145695) or methanol) and stain with a dye (e.g., 0.1% crystal violet).[9]

  • Quantification: Elute the stain and measure the absorbance, or count the stained cells in multiple microscopic fields to quantify migration or invasion.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins and their phosphorylation status.

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 1 hour for signaling studies).[10] Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Src, total-Src, phospho-p38, etc.) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[11]

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Implant tumor cells (e.g., TNBC or glioma cell lines) subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NOD-SCID mice).[2][13]

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[2]

  • Monitoring: Monitor tumor volume and the general health of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the in vivo efficacy of the compound.

Disclaimer: The provided protocols are generalized summaries based on publicly available information. Researchers should optimize these protocols for their specific cell lines, reagents, and experimental conditions.

References

An In-depth Technical Guide on UM-164 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, rendering it unresponsive to hormonal or HER2-targeted therapies.[1][2] Consequently, chemotherapy is the primary treatment modality, but outcomes are often poor, highlighting the urgent need for novel targeted agents.[3] Preclinical studies have identified the non-receptor tyrosine kinase c-Src as a potential therapeutic target in TNBC, given its pivotal role in cancer progression, metastasis, and angiogenesis.[1][4] However, existing c-Src inhibitors have demonstrated limited efficacy in clinical settings.[5][6] This guide details the preclinical data and mechanism of action of UM-164, a novel, potent dual inhibitor of c-Src and p38 kinase, which shows significant promise as a targeted therapeutic for TNBC.[5][6]

This compound: A Novel Dual Kinase Inhibitor

This compound is a first-in-class small molecule inhibitor designed to dually target the c-Src and p38 kinase families.[5][6] A key innovation in its design is its ability to bind to the inactive "DFG-out" conformation of the kinase domain.[4][7] This novel binding mechanism is hypothesized to confer improved pharmacological outcomes by altering not just the catalytic functions but also the non-catalytic scaffolding functions of the target kinases.[4] Kinome-wide profiling has confirmed that this compound potently inhibits the Src and p38 kinase families.[4][5] The dual inhibition of both pathways has been shown to be superior to the mono-inhibition of either c-Src or p38 alone in TNBC models.[4][5]

Mechanism of Action

The anti-TNBC activity of this compound is multifaceted, stemming from its unique binding mode and its dual-target engagement.

  • Conformational Binding and Target Inactivation : Unlike many kinase inhibitors that target the active ATP-binding pocket, this compound binds to and stabilizes an inactive conformation of c-Src.[5][8] This mechanism is thought to be more effective, akin to removing the protein from the cell rather than simply blocking its active site.[3][9] This unique binding also alters the subcellular localization of c-Src in TNBC cells.[4][5]

  • Dual Pathway Inhibition : this compound potently inhibits both c-Src and the p38 MAPK pathway, both of which are implicated in TNBC progression.[3][9] This dual action blocks multiple signaling cascades that drive cell proliferation, motility, and invasion.[6]

  • Downstream Signaling Attenuation : Inhibition of the c-Src/p38 axis by this compound leads to the reduced phosphorylation and activation of key downstream effectors. These include Focal Adhesion Kinase (FAK) and paxillin, which are critical for cell adhesion dynamics, migration, and invasion.[5] this compound also efficiently reduces the activation of EGFR, AKT, and ERK1/2, even though they are not direct targets of the compound.[8]

  • Cytostatic Effect : The primary effect of this compound on TNBC cells is cytostatic rather than cytotoxic.[5] The compound induces cell-cycle arrest at the G1–S transition, leading to a dose-dependent decrease in cell proliferation.[5] However, it does not significantly induce apoptosis, as evidenced by a lack of change in proapoptotic proteins like Bax-2 and Bak and negative results in Annexin V staining assays.[5]

Signaling Pathway of this compound in TNBC

UM164_Pathway cluster_inhibition Inhibition by this compound cluster_outcomes Cellular Outcomes This compound This compound cSrc c-Src (inactive conformation) This compound->cSrc p38 p38 MAPK This compound->p38 FAK FAK cSrc->FAK EGFR EGFR cSrc->EGFR AKT AKT p38->AKT ERK ERK1/2 p38->ERK Paxillin Paxillin FAK->Paxillin Motility Decreased Motility & Invasion FAK->Motility Paxillin->Motility EGFR->AKT EGFR->ERK Proliferation G1-S Arrest (Decreased Proliferation) AKT->Proliferation ERK->Proliferation

Caption: this compound dual-inhibits c-Src and p38, blocking downstream pathways. (Max-Width: 760px)

Preclinical Efficacy Data

This compound has demonstrated potent and specific antiproliferative activity against a panel of TNBC cell lines, outperforming the clinically tested c-Src inhibitor, dasatinib, particularly in more physiologically relevant 3D culture models.

Table 1: In Vitro Antiproliferative Activity of this compound vs. Dasatinib in 2D Culture
Cell LineThis compound IC₅₀ (nmol/L)Dasatinib IC₅₀ (nmol/L)
MDA-MB 4682607,000
VARI-0683202,300
Data sourced from Clinical Cancer Research, 2016.[5]
Table 2: In Vitro Antiproliferative Activity of this compound vs. Dasatinib in 3D Culture
Cell LineThis compound GI₅₀ (nmol/L)Dasatinib GI₅₀ (nmol/L)
MDA-MB 2311.4210
SUM 14920010,500
VARI-06880030,000
Data sourced from Clinical Cancer Research, 2016.[5]
Table 3: Activity of this compound in Motility and Invasion Assays
AssayCell LinesThis compound IC₅₀ (nmol/L)
Motility & InvasionMDA-MB 231, SUM 14950
Data sourced from Clinical Cancer Research, 2016 and Selleck Chemicals.[5][8]
In Vivo Efficacy

In xenograft models of TNBC, this compound resulted in a significant decrease in tumor growth compared with controls, with limited in vivo toxicity.[4][5] Studies in NCr/nude mice bearing TNBC xenografts showed potent anti-tumor activity with intraperitoneal (i.p.) administration of this compound at doses of 10, 15, or 20 mg/kg.[8] The compound was well-tolerated with few side effects observed in mice.[3][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Proliferation and Viability Assays

These assays are used to determine the effect of this compound on cell growth and viability.

  • Cell Culture : TNBC cell lines (e.g., MDA-MB 231, SUM 149, MDA-MB 468) are cultured in recommended media.[6] For 3D cultures, cells are grown in a matrix of basement membrane extract to better mimic the in vivo tumor environment.[5]

  • Protocol (MTS Assay Example) :

    • Cell Seeding : Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • Compound Treatment : Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • Reagent Addition : 20 µL of MTS reagent is added to each well.[11]

    • Incubation : Plates are incubated for 1 to 4 hours at 37°C.[11]

    • Data Acquisition : Absorbance is read at 490 nm using a microplate reader.

    • Analysis : Cell viability is calculated relative to vehicle-treated controls, and IC₅₀/GI₅₀ values are determined using non-linear regression analysis.

Workflow for In Vitro Cellular Assays

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Select TNBC Cell Lines (e.g., MDA-MB-231, SUM149) B Seed Cells in 96-well Plates A->B C Overnight Incubation (Adherence) B->C D Prepare Serial Dilutions of this compound and Vehicle Control C->D E Treat Cells for 24-72 hours D->E F Viability/Proliferation (MTS, 3D Culture) E->F G Migration/Invasion (Transwell Assay) E->G H Protein Analysis (Western Blot) E->H I Calculate IC50/GI50 F->I J Quantify Cell Movement G->J K Measure Protein Phosphorylation H->K

Caption: Standardized workflow for evaluating this compound's in vitro efficacy. (Max-Width: 760px)
Cell Migration and Invasion Assays

These assays assess the impact of this compound on the metastatic potential of TNBC cells.

  • Protocol (Transwell Assay) :

    • Preparation : 24-well Transwell inserts (8 µm pore size) are used. For invasion assays, the insert membrane is pre-coated with a basement membrane extract.

    • Cell Seeding : TNBC cells, pre-treated with this compound or vehicle for 24 hours, are seeded into the upper chamber in serum-free media.[5]

    • Chemoattraction : The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

    • Incubation : Plates are incubated for a period allowing cell migration/invasion (e.g., 24 hours).

    • Staining & Counting : Non-migrated cells on the upper surface are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • Analysis : The number of migrated/invaded cells in this compound-treated wells is compared to the vehicle control.

Western Blotting for Phosphoprotein Analysis

This technique is used to measure the effect of this compound on the phosphorylation status of target proteins and downstream effectors.

  • Protocol :

    • Cell Lysis : TNBC cells are treated with this compound or vehicle for a specified time, then lysed with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer : Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking : The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-FAK, FAK, p-p38, p38, p-ERK, ERK).[13]

    • Secondary Antibody Incubation : After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imager.[12]

    • Analysis : Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the inhibition level.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy and toxicity of this compound in a living system.

  • Protocol :

    • Animal Model : Female immunodeficient mice (e.g., NCr/nude, 6-8 weeks old) are used.[8]

    • Cell Implantation : TNBC cells (e.g., 1-5 x 10⁶ MDA-MB 231 cells) or fragments from a patient-derived xenograft (PDX) are implanted into the mammary fat pad.[5][14]

    • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.

    • Treatment : Mice are randomized into treatment (this compound) and control (vehicle) groups. This compound is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 10-20 mg/kg) and schedules (e.g., daily).[8]

    • Monitoring : Tumor volume and body weight are monitored throughout the study. Animal well-being is assessed daily.

    • Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blot).

    • Analysis : The percentage of tumor growth inhibition (TGI) is calculated to determine efficacy. Toxicity is assessed by changes in body weight and clinical observations.

Workflow for In Vivo Xenograft Study

In_Vivo_Workflow A Implant TNBC Cells/ PDX into Mammary Fat Pad of Nude Mice B Monitor Tumor Growth (until ~150 mm³) A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Vehicle or this compound (e.g., 15 mg/kg, i.p., daily) C->D E Measure Tumor Volume & Body Weight (2-3x/week) D->E F Study Endpoint (e.g., Day 28 or Max Tumor Size) E->F G Excise Tumors for Weight & Analysis F->G H Calculate Tumor Growth Inhibition & Assess Toxicity G->H

Caption: A typical workflow for assessing this compound's in vivo anti-tumor efficacy. (Max-Width: 760px)

Conclusion and Future Directions

This compound is a promising preclinical compound for the treatment of TNBC. Its novel mechanism of binding to the inactive c-Src conformation and its dual inhibition of c-Src and p38 kinases provide a potent, cytostatic anti-tumor effect.[5] It demonstrates superior efficacy over existing c-Src inhibitors in preclinical models, particularly in 3D cell cultures, and shows significant in vivo activity with limited toxicity.[3][5]

Further preclinical development should focus on comprehensive safety and toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and efficacy testing in a broader range of PDX models to better predict clinical response. Given its potent and specific activity against key drivers of TNBC progression, this compound represents a strong candidate for clinical evaluation as a targeted therapeutic strategy for this challenging disease.

References

A Technical Guide to UM-164 in Glioma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on UM-164, a potent dual inhibitor of c-Src and p38 MAPK, in the context of glioma. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Findings

This compound has demonstrated significant anti-tumor activity in preclinical models of glioma.[1][2] It functions as a dual inhibitor of c-Src and p38 MAPK, leading to the suppression of glioma cell proliferation, migration, and spheroid formation.[1][2][3] A key mechanism of action is the reduction of Yes-associated protein (YAP) activity, a core effector of the Hippo signaling pathway.[1][2] While initially developed as a potential treatment for triple-negative breast cancer, its efficacy in glioma models suggests a promising new therapeutic avenue.[1][4] Currently, there is no publicly available information on clinical trials of this compound specifically for glioma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioma cell lines.

Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines

Cell LineAssayTimepointIC50 (µM)Reference
LN229CCK824h10.07[1]
48h6.20[1]
72h3.81[1]
SF539CCK824h3.75[1]
48h2.68[1]
72h1.23[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cell Lines

Cell LineTreatment (100 nM this compound)% of Cells in G1 Phase (Control)% of Cells in G1 Phase (Treated)Reference
LN229100 nM64.95%75.79%[1]
SF539100 nM51.64%66.68%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary research are as follows:

  • Cell Viability (CCK8) Assay:

    • Glioma cell lines (LN229 and SF539) were seeded in 96-well plates.

    • Cells were treated with varying concentrations of this compound (0, 0.01, 0.1, 1, 10 μM) for 24, 48, and 72 hours.[3]

    • Cell viability was measured using the Cell Counting Kit-8 (CCK8) assay according to the manufacturer's instructions.

    • The half-maximal inhibitory concentration (IC50) values were calculated.[1]

  • Flow Cytometry for Cell Cycle Analysis:

    • LN229 and SF539 cells were treated with this compound (50 nM and 100 nM) or a vehicle control.

    • After treatment, cells were harvested, fixed, and stained with propidium (B1200493) iodide.

    • The cell cycle distribution was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases.[1]

  • Colony Formation Assay:

    • LN229 and SF539 cells were treated with a vehicle control or this compound (50 nM and 100 nM).

    • The cells were then cultured in a complete medium for 14 days.

    • The resulting colonies were fixed, stained, and counted to assess the long-term proliferative capacity.[3]

  • Transwell Migration Assay:

    • The migratory ability of LN229 and SF539 cells was assessed using transwell chambers.

    • Cells were treated with a vehicle control or 100 nM this compound for 24 hours.

    • The number of cells that migrated through the porous membrane to the lower chamber was quantified after fixation and staining.[3]

  • In Vivo Xenograft Model:

    • A nude mouse xenograft model was established by subcutaneously injecting LN229 cells.

    • Tumor-bearing mice were randomly assigned to three groups: saline (control), this compound (5 mg/kg), and this compound (10 mg/kg).

    • Treatments were administered via intraperitoneal injection every three days.

    • Tumor growth was monitored and measured to evaluate the in vivo efficacy of this compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the molecular mechanism of this compound and the experimental design of the key studies.

UM164_Signaling_Pathway UM164 This compound cSrc c-Src UM164->cSrc Inhibits p38 p38 MAPK UM164->p38 Inhibits YAP_A Active YAP (Nuclear) cSrc->YAP_A p38->YAP_A YAP_P Phosphorylated YAP (Cytoplasmic) YAP_A->YAP_P Translocates to Cytoplasm TEAD TEAD YAP_A->TEAD Binds Target_Genes Target Gene Expression (e.g., CYR61, AXL) TEAD->Target_Genes Promotes Proliferation Glioma Cell Proliferation, Migration, Spheroid Formation Target_Genes->Proliferation Drives

Figure 1: this compound Signaling Pathway in Glioma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Glioma Cell Lines (LN229, SF539) Treatment_vitro This compound Treatment (Varying Concentrations) Cell_Lines->Treatment_vitro Viability Cell Viability Assay (CCK8) Treatment_vitro->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment_vitro->Cell_Cycle Colony Colony Formation Assay Treatment_vitro->Colony Migration Transwell Migration Assay Treatment_vitro->Migration Xenograft LN229 Xenograft Model (Nude Mice) Treatment_vivo This compound Treatment (5 or 10 mg/kg) Xenograft->Treatment_vivo Tumor_Growth Tumor Growth Measurement Treatment_vivo->Tumor_Growth

Figure 2: Preclinical Experimental Workflow for this compound in Glioma.

References

UM-164: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

UM-164 is a potent, dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK) that has demonstrated significant preclinical activity against various cancer types, particularly triple-negative breast cancer (TNBC) and glioma. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic small molecule designed to bind to the inactive "DFG-out" conformation of its target kinases, a feature that contributes to its unique pharmacological profile.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide[2]
CAS Number 903564-48-7[2]
Molecular Formula C₃₀H₃₁F₃N₈O₃S[2]
Molecular Weight 640.68 g/mol [2]
Appearance Crystalline solid[2]
Solubility DMSO: ≥ 5 mg/mL[2]
SMILES String O=C(NC1=CC=C(C)C(NC(C2=CN=C(NC3=NC(C)=NC(N4CCN(CCO)CC4)=C3)S2)=O)=C1)C5=CC(C(F)(F)F)=CC=C5[2]

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against both c-Src and p38 MAPK, key kinases involved in cancer cell proliferation, survival, migration, and invasion.

Kinase Inhibitory Profile

Kinome-wide profiling has revealed that this compound potently inhibits the Src and p38 kinase families.[1][3] The compound also shows inhibitory activity against other kinases at higher concentrations.

Table 2: Kinase Inhibition Profile of this compound

Target KinaseInhibition ParameterValue (nM)Reference
c-SrcKd2.7[4]
p38αKd2.2[2]
p38βKd5.5[2]
Fyn>75% inhibition at 500 nM-[2]
Yes>75% inhibition at 500 nM-[2]
Lyn>75% inhibition at 500 nM-[2]
Abl>75% inhibition at 500 nM-[2]
Arg>75% inhibition at 500 nM-[2]
Ack>75% inhibition at 500 nM-[2]
Csk>75% inhibition at 500 nM-[2]
EphB2>75% inhibition at 500 nM-[2]
EphB4>75% inhibition at 500 nM-[2]
Zak>75% inhibition at 500 nM-[2]
In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and anti-invasive effects in various cancer cell lines.

Table 3: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValueReference
MDA-MB-231TNBCProliferationGI₅₀6.1 nM[2]
SUM149TNBCProliferationGI₅₀260 nM[2]
Patient-Derived TNBCTNBCProliferationIC₅₀320 nM[2]
MDA-MB-231TNBCMotility & InvasionIC₅₀≥ 50 nM[2]
SUM149TNBCMotility & InvasionIC₅₀≥ 50 nM[2]
LN229GliomaCell ViabilityIC₅₀ (72h)3.81 µM[5][6]
SF539GliomaCell ViabilityIC₅₀ (72h)1.23 µM[5][6]
GBM1492GlioblastomaCell ViabilityIC₅₀ (24h)10 µM[6]
Signaling Pathways

This compound's dual inhibition of c-Src and p38 MAPK leads to the modulation of several downstream signaling pathways critical for cancer progression.

  • c-Src Pathway: As a central signaling node, c-Src activation promotes cell proliferation, survival, and motility. This compound-mediated inhibition of c-Src leads to decreased phosphorylation of downstream targets.[1]

  • p38 MAPK Pathway: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and metastasis. This compound effectively suppresses p38 MAPK phosphorylation.[4]

  • Downstream Effectors: this compound has been shown to reduce the activation of EGFR, AKT, and ERK1/2, which are not its direct targets, indicating a broader impact on oncogenic signaling networks.[4]

  • Hippo-YAP Pathway: In glioma, this compound has been shown to suppress cell proliferation by reducing the activity of YAP, a key effector of the Hippo pathway. This is achieved by promoting the translocation of YAP from the nucleus to the cytoplasm.[5]

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR cSrc c-Src EGFR->cSrc Activates AKT AKT cSrc->AKT Activates ERK ERK1/2 cSrc->ERK Activates p38 p38 MAPK YAP_cyto YAP p38->YAP_cyto Influences localization YAP_nuc YAP YAP_cyto->YAP_nuc Translocation Transcription Gene Transcription (e.g., CYR61, AXL) YAP_nuc->Transcription Promotes UM164 This compound UM164->cSrc Inhibits UM164->p38 Inhibits

Caption: Signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on cancer cell viability.

CCK8_Workflow start Start step1 Seed cells in 96-well plate (5,000 cells/well) start->step1 step2 Incubate for 24h (37°C, 5% CO2) step1->step2 step3 Add this compound at various concentrations step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add 10 µL CCK-8 solution step4->step5 step6 Incubate for 1-4h step5->step6 step7 Measure absorbance at 450 nm step6->step7 end End step7->end

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[7][8]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7][8]

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • Add 10 µL of CCK-8 solution to each well.[7][8]

  • Incubate the plate for 1-4 hours at 37°C.[7][8]

  • Measure the absorbance at 450 nm using a microplate reader.[7][8]

  • Calculate the cell viability as a percentage of the control.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of c-Src and p38 MAPK following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Src (Tyr416), anti-c-Src, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]

  • Determine the protein concentration of the lysates using a BCA assay.[10]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[9]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the signal using an ECL reagent and an imaging system.[9]

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is to assess the effect of this compound on cell migration and invasion.

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_analysis Analysis start Start rehydrate Rehydrate Transwell insert membrane start->rehydrate coat Coat membrane with Matrigel (for invasion) rehydrate->coat add_chemo Add chemoattractant to lower chamber coat->add_chemo seed_cells Seed cells in serum-free medium with this compound in upper chamber add_chemo->seed_cells incubate Incubate for appropriate time seed_cells->incubate remove_nonmigrated Remove non-migrated cells from upper surface incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on lower surface remove_nonmigrated->fix_stain image_quantify Image and quantify migrated cells fix_stain->image_quantify end End image_quantify->end

Caption: Workflow for the transwell cell migration and invasion assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., FBS)

  • This compound

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Procedure:

  • For the invasion assay, coat the transwell inserts with Matrigel and allow it to solidify.[11]

  • Rehydrate the inserts with serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber.

  • Resuspend cells in serum-free medium containing the desired concentration of this compound and seed them into the upper chamber.

  • Incubate the plate for a suitable duration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a TNBC xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • TNBC cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 million cells) into the flank of each mouse. Co-injection with Matrigel can improve tumor take rate.[12]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10-20 mg/kg, intraperitoneally) or the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or every other day).[13]

  • Measure the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a promising dual inhibitor of c-Src and p38 MAPK with potent anti-cancer activity in preclinical models. Its unique mechanism of action, targeting the inactive conformation of kinases, and its ability to modulate multiple key oncogenic signaling pathways make it a valuable tool for cancer research and a potential candidate for further drug development. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

UM-164 Target Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent, dual-specific small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies, particularly in triple-negative breast cancer (TNBC) and glioma.[1][2] Developed as a highly potent c-Src inhibitor, kinome-wide profiling has revealed that this compound also effectively inhibits the p38 mitogen-activated protein kinase (MAPK) family.[1] This dual activity is thought to contribute to its superior efficacy compared to monospecific c-Src inhibitors.[1] This technical guide provides an in-depth overview of this compound's target protein binding, mechanism of action, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Targeting the Inactive Kinase Conformation

A key feature of this compound's mechanism of action is its ability to bind to the inactive "DFG-out" conformation of its target kinases.[1] In this conformation, the aspartate (D), phenylalanine (F), and glycine (B1666218) (G) motif, which is critical for kinase activity, is flipped from its active state position. This binding mode is distinct from many other kinase inhibitors that target the active conformation. By stabilizing the inactive state, this compound not only blocks the catalytic activity of the kinase but can also modulate its non-catalytic functions and cellular localization.[1]

Target Protein Binding and Selectivity

This compound is a highly potent inhibitor of c-Src, with a binding constant (Kd) of 2.7 nM.[3] Its dual specificity also extends to the p38 MAPK isoforms, p38α and p38β.[3] While comprehensive kinome scan data is not publicly available in a structured format, studies indicate that the primary targets of this compound are the Src and p38 kinase families.[1] Further research is needed to fully elucidate the complete selectivity profile of this compound across the human kinome.

Quantitative Data Presentation

Table 1: Biochemical Binding Affinity of this compound
Target ProteinBinding Constant (Kd)Assay MethodReference
c-Src2.7 nMBiochemical Assay[3]
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50/GI50Exposure TimeAssayReference
TNBC
MDA-MB-231Triple-Negative Breast Cancer~50 nM (IC50, motility & invasion)Not SpecifiedMotility & Invasion Assay[3]
SUM 149Triple-Negative Breast Cancer~50 nM (IC50, motility & invasion)Not SpecifiedMotility & Invasion Assay[3]
Average of TNBC cell linesTriple-Negative Breast Cancer160 nM (Average GI50)Not SpecifiedProliferation Assay[3]
Glioma
LN229Glioma10.07 µM24 hCCK8 Assay[4]
6.20 µM48 hCCK8 Assay[4]
3.81 µM72 hCCK8 Assay[4]
SF539Glioma3.75 µM24 hCCK8 Assay[4]
2.68 µM48 hCCK8 Assay[4]
1.23 µM72 hCCK8 Assay[4]
GBM1492 (primary)Glioblastoma10 µM24 hCCK8 Assay[4]

Signaling Pathways

The dual inhibition of c-Src and p38 MAPK by this compound has significant downstream effects on key signaling pathways involved in cancer cell proliferation, survival, and migration. A notable pathway modulated by this compound is the Hippo-YAP signaling pathway.[4]

UM164_Signaling_Pathway This compound Signaling Pathway cluster_inhibition Inhibition cluster_targets Primary Targets cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes UM164 This compound cSrc c-Src UM164->cSrc inhibits p38 p38 MAPK UM164->p38 inhibits G1_Arrest G1 Cell Cycle Arrest UM164->G1_Arrest induces YAP_p Phosphorylation of YAP cSrc->YAP_p indirectly promotes p38->YAP_p indirectly promotes YAP_translocation YAP Cytoplasmic Translocation YAP_p->YAP_translocation YAP_activity Decreased YAP Activity YAP_translocation->YAP_activity YAP_target_genes Downregulation of YAP Target Genes (e.g., CYR61, AXL) YAP_activity->YAP_target_genes Proliferation Decreased Proliferation YAP_target_genes->Proliferation Migration Decreased Migration YAP_target_genes->Migration Spheroid_Formation Decreased Spheroid Formation YAP_target_genes->Spheroid_Formation

Caption: this compound inhibits c-Src and p38 MAPK, leading to YAP phosphorylation and subsequent anti-proliferative effects.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase in a biochemical format.

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Kinase - Substrate (e.g., peptide) - ATP - this compound (serial dilutions) - Assay Buffer start->reagents incubation Incubate kinase with this compound reagents->incubation reaction Initiate reaction by adding ATP and substrate incubation->reaction detection Detect kinase activity (e.g., phosphorylation of substrate) reaction->detection data_analysis Analyze data and determine IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound to obtain a range of concentrations for testing.

    • Prepare solutions of the target kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in an appropriate assay buffer.

  • Incubation:

    • In a microplate, add the target kinase and the various dilutions of this compound.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Detection:

    • After a set reaction time, stop the reaction and measure the extent of substrate phosphorylation. Detection methods can vary and include:

      • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring ATP consumption, which is inversely proportional to kinase inhibition.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Viability Assay (CCK8/MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as CCK8 or MTT.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow (CCK8/MTT) start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment treatment Treat cells with serial dilutions of this compound cell_attachment->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation reagent_addition Add CCK8 or MTT reagent incubation->reagent_addition formazan_incubation Incubate to allow for formazan (B1609692) crystal formation reagent_addition->formazan_incubation solubilization Solubilize formazan crystals (for MTT assay) formazan_incubation->solubilization If MTT absorbance_reading Read absorbance at the appropriate wavelength formazan_incubation->absorbance_reading If CCK8 solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50/GI50 absorbance_reading->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for UM-164 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent, dual-specific kinase inhibitor targeting the inactive (DFG-out) conformation of c-Src and p38 MAP kinase.[1][2] This unique binding mode contributes to its efficacy and has shown significant promise in preclinical studies, particularly against triple-negative breast cancer (TNBC) and glioma.[1][3] this compound has demonstrated potent antiproliferative, anti-migratory, and anti-invasive activities in various cancer cell lines.[1][3] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell culture models.

Mechanism of Action

This compound functions as a dual inhibitor of the c-Src and p38 kinase families.[1][2] By binding to the inactive conformation of these kinases, this compound not only blocks their catalytic activity but can also alter their non-catalytic functions, such as protein localization within the cell.[1][2] The dual inhibition of c-Src and p38 has been shown to be more effective than targeting either kinase alone in TNBC models.[1][2]

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor cSrc c-Src Growth_Factor_Receptor->cSrc Activates Downstream_cSrc Proliferation, Migration, Invasion cSrc->Downstream_cSrc Promotes p38 p38 MAPK Downstream_p38 Inflammation, Apoptosis p38->Downstream_p38 Regulates UM164 This compound UM164->cSrc Inhibits UM164->p38 Inhibits

Caption: Signaling pathway inhibited by this compound.

Data Presentation
Cell LineCancer TypeAssay TypeIC50 / GI50 (µM)Treatment Duration (hours)Reference
TNBC Panel Triple-Negative Breast CancerCell ProliferationAverage GI50 = 0.160Not Specified[1]
LN229 GliomaCell Viability (CCK8)10.0724[3]
6.2048[3]
3.8172[3]
SF539 GliomaCell Viability (CCK8)3.7524[3]
2.6848[3]
1.2372[3]
GBM1492 Primary GlioblastomaCell Viability (CCK8)Not Specified24, 48, 72[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of drug potency.

Experimental Protocols

This protocol provides a general guideline for culturing cancer cell lines and treating them with this compound. Specific media and conditions may vary based on the cell line.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for TNBC, LN229 for glioma)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet and count the cells.

  • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a predetermined density.

  • Allow the cells to adhere overnight in the incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically ≤ 0.1%.

  • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

This protocol measures the cytotoxic or cytostatic effects of this compound.

Materials:

  • Cells cultured and treated with this compound in a 96-well plate (as per Protocol 1)

  • Cell Counting Kit-8 (CCK8) reagent

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of CCK8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This protocol is used to assess the effect of this compound on target protein expression and phosphorylation.

Materials:

  • Cells cultured and treated with this compound in 6-well plates (as per Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Src, anti-c-Src, anti-phospho-p38, anti-p38, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

This assay evaluates the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Cells cultured and treated with this compound at low concentrations (e.g., 50 nM and 100 nM)[3]

  • Complete growth medium

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treat the cells with low concentrations of this compound or vehicle control.

  • Culture the cells for an extended period (e.g., 14 days), replacing the medium with fresh this compound-containing or control medium every 3-4 days.[3]

  • When visible colonies have formed, wash the wells with PBS.

  • Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Wash away the excess stain, allow the plates to dry, and count the number of colonies.

This protocol assesses the effect of this compound in a more physiologically relevant three-dimensional model.

Materials:

  • Ultra-low attachment cell culture plates

  • 3D culture medium

  • This compound

Procedure:

  • Plate glioma cells in ultra-low attachment plates with 3D culture medium.[3]

  • Allow spheroids to form over several days.

  • Treat the established spheroids with this compound or vehicle control.

  • Continue to culture for a designated period (e.g., 12 days), monitoring the size and morphology of the spheroids.[3]

  • The number and size of the spheroids can be quantified to determine the inhibitory effect of this compound.[3]

UM164_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (e.g., 96-well plate) B Overnight Adhesion A->B C This compound Treatment (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (e.g., CCK8) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A typical experimental workflow for this compound.

References

Application Notes and Protocols for the Use of UM-164 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UM-164 is a potent, dual-kinase inhibitor that targets both c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2] Developed as a promising agent for targeting aggressive cancers, its mechanism of action involves binding to the inactive "DFG-out" conformation of its target kinases.[3] This unique binding mode not only inhibits the catalytic activity of c-Src but also alters its cellular localization.[1][2] The dual inhibition of c-Src and p38 is reported to be more effective than targeting either kinase alone in certain cancer contexts.[1][3]

This compound has been investigated primarily in triple-negative breast cancer (TNBC) and glioma. In vitro studies have demonstrated its ability to reduce cancer cell proliferation, motility, and invasion.[1] The compound has been shown to induce cell-cycle arrest at the G1-S phase rather than causing significant apoptosis.[1] Its downstream effects include the reduced activation of key signaling proteins such as EGFR, AKT, and ERK1/2.[2] In glioma models, this compound has been shown to suppress tumor cell growth by inhibiting the Hippo-YAP signaling pathway.[4][5][6]

Important Note on In Vivo Efficacy Data: Researchers should be aware that a key study published in Clinical Cancer Research in 2016, which detailed the in vivo efficacy of this compound in TNBC xenograft models, was later retracted.[7] The authors requested the retraction after they were unable to reproduce the original in vivo efficacy results.[8] Therefore, any new in vivo studies, particularly in TNBC models, should be approached with caution and require thorough, independent validation. This document provides protocols based on published literature, including the retracted study, with clear notations to guide researchers responsibly.

Signaling Pathways Affected by this compound

This compound exerts its anti-tumor effects by simultaneously blocking two critical signaling hubs, c-Src and p38 MAPK. This dual inhibition disrupts multiple downstream pathways involved in cell growth, proliferation, and survival.

UM164_Signaling_Pathway cluster_targets Direct Targets cluster_downstream Downstream Pathways UM164 This compound cSrc c-Src UM164->cSrc inhibits p38 p38 MAPK UM164->p38 inhibits EGFR EGFR cSrc->EGFR FAK FAK cSrc->FAK Hippo Hippo Pathway p38->Hippo Prolif Proliferation & Survival Pathways (AKT, ERK) EGFR->Prolif Motility Cell Motility & Invasion FAK->Motility YAP YAP (Nuclear Translocation) Hippo->YAP CellCycle G1/S Arrest Prolif->CellCycle YAP->CellCycle

Caption: this compound signaling pathway.

Experimental Protocols

The following protocols are derived from published literature for establishing xenograft models to test the efficacy of this compound.

General Experimental Workflow

The workflow for a typical xenograft study involves several key stages, from initial cell culture to final data analysis.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_monitor Monitoring & Analysis CellCulture 1. Cell Line Culture (e.g., LN229, MDA-MB-231) Implantation 4. Tumor Cell Implantation (Subcutaneous or Orthotopic) CellCulture->Implantation AnimalPrep 2. Animal Acclimatization (Nude Mice) AnimalPrep->Implantation DrugPrep 3. This compound Formulation Treatment 7. Treatment Initiation (this compound or Vehicle) DrugPrep->Treatment TumorDev 5. Tumor Development (Wait for palpable tumors) Implantation->TumorDev Random 6. Randomization (Group animals) TumorDev->Random Random->Treatment Monitor 8. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitor Dosing Schedule Endpoint 9. Study Endpoint (Tumor collection) Monitor->Endpoint Analysis 10. Ex Vivo Analysis (IHC, Western Blot) Endpoint->Analysis

Caption: General workflow for a this compound xenograft study.

Protocol 1: Glioma Subcutaneous Xenograft Model

(Based on a non-retracted 2022 study in Cancers)[4][5]

This protocol describes a subcutaneous xenograft model using the human glioma cell line LN229.

A. Materials

  • Cell Line: LN229 human glioma cells

  • Animals: Nude mice (nu/nu), 5-6 weeks old

  • Reagents:

    • This compound

    • Vehicle: Saline solution

    • Cell culture medium (e.g., DMEM) with supplements

    • Anesthetics (e.g., ketamine/xylazine)

B. Procedure

  • Cell Culture: Culture LN229 cells in appropriate media until they reach 70-80% confluency. Harvest cells using trypsin and resuspend in sterile saline or PBS to the desired concentration.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 3 x 10⁶ LN229 cells in a volume of 100-200 µL into the flank of each mouse.[5]

  • Tumor Growth and Grouping:

    • Monitor mice for tumor development.

    • Once tumors are established and reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups (n=5 per group).[5]

  • Drug Administration:

    • Prepare this compound solutions in saline.

    • Administer this compound via intraperitoneal (i.p.) injection every three days at doses of 5 mg/kg or 10 mg/kg.[4]

    • The control group receives an equivalent volume of saline vehicle.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .[1]

    • Monitor mouse body weight and general health status weekly as an indicator of toxicity.[1]

    • Continue treatment for the duration of the study (e.g., 42 days).[5]

    • At the study endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers like Ki67, Cyclin D1).[4]

Protocol 2: TNBC Orthotopic Xenograft Model

(CAUTION: This protocol is based on a retracted publication. The in vivo efficacy results could not be reproduced by the original authors. This protocol should be used for reference only and requires independent validation.) [1]

This protocol describes an orthotopic model using MDA-MB-231 TNBC cells injected into the mammary fat pad.

A. Materials

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells

  • Animals: NCr/nude mice, 6 weeks old

  • Reagents:

    • This compound

    • Vehicle: 10% DMSO in propylene (B89431) glycol (9:1 propylene glycol:DMSO)[1]

    • Matrigel (BD Biosciences)

    • Cell culture medium with supplements

    • Anesthetics

B. Procedure

  • Cell Preparation: Culture and harvest MDA-MB-231 cells as described previously. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel on ice.[1]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 10,000 MDA-MB-231 cells in a 50 µL volume into the fourth mammary gland fat pad.[1]

  • Tumor Growth and Grouping:

    • Monitor the mice for the formation of palpable tumors.

    • Once tumors are palpable, randomize the mice into treatment and control groups.[1]

  • Drug Administration:

    • Prepare this compound by dissolving it in the DMSO/propylene glycol vehicle.[1]

    • Administer this compound via intraperitoneal (i.p.) injection every other day at doses of 10, 15, or 20 mg/kg.[1]

    • The control group receives an equivalent volume of the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume twice weekly.

    • Measure body weight once weekly.[1]

    • The study may continue for up to 48 consecutive days or until tumors reach a predetermined endpoint size.[1]

Data Presentation: Dosing and Administration Summary

The following tables summarize the quantitative parameters from the published xenograft studies.

Table 1: this compound Dosing Regimens in Xenograft Models

Cancer Type Cell Line Mouse Strain Dosing (mg/kg) Route Schedule Vehicle Publication Status Reference
Glioma LN229 Nude 5 and 10 i.p. Every 3 days Saline Published [4][5]

| TNBC | MDA-MB-231 | NCr/nude | 10, 15, and 20 | i.p. | Every other day | 10% DMSO / Propylene Glycol | Retracted |[1] |

Table 2: Tumor Implantation Details

Cancer Type Cell Line Implantation Site No. of Cells Additives Reference
Glioma LN229 Subcutaneous (flank) 3,000,000 None specified [5]

| TNBC | MDA-MB-231 | Orthotopic (mammary fat pad) | 10,000 | Matrigel (1:1) |[1] |

References

UM-164 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: UM-164

Product Name: this compound Target: Dual inhibitor of c-Src and p38 MAPK

Product Description

This compound is a potent, dual inhibitor that targets both the c-Src tyrosine kinase and the p38 mitogen-activated protein kinase (MAPK).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer and glioma.[1][3] The mechanism of action involves the suppression of the Hippo-YAP signaling pathway, leading to reduced cancer cell proliferation, migration, and spheroid formation.[2][3] this compound binds to the inactive "DFG-out" conformation of its target kinases, a feature that may contribute to its improved pharmacological profile compared to other inhibitors.[1]

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity. For optimal results, follow the guidelines below.

Solvent Solubility Notes
DMSO ≥ 10 mMDMSO is the recommended solvent for preparing stock solutions. It is a common solvent for water-insoluble compounds in biological assays.[4][5]
Ethanol Sparingly SolubleWhile some similar compounds may have limited solubility in ethanol,[6] it is generally not the preferred solvent for creating high-concentration stock solutions.
Water InsolubleThis compound is practically insoluble in aqueous solutions.

Storage Instructions:

  • Solid Form: Store at -20°C for long-term stability.

  • Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Solutions

3.1. Preparation of 10 mM Stock Solution (for in vitro use)

  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from 5 mg of this compound (Molecular Weight: ~499.59 g/mol ), you would add 100.1 µL of DMSO.

  • Vortex gently or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

3.2. Preparation of Working Solutions for Cell-Based Assays

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[4]

    • For example, to prepare 1 mL of a 100 nM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.

3.3. Preparation of Dosing Solution (for in vivo use) In vivo studies have successfully used intraperitoneal (i.p.) injections of this compound.[3]

  • Prepare a fresh dosing solution for each day of administration.

  • A common vehicle for i.p. injection is saline.

  • Calculate the required amount of this compound based on the animal's weight and the desired dose (e.g., 5 mg/kg or 10 mg/kg).[3]

  • The final formulation may require a co-solvent system to ensure solubility and stability. A typical formulation might involve dissolving this compound in a small amount of DMSO first, then diluting it with saline or another aqueous vehicle containing a surfactant like Tween 80.

  • Ensure the final solution is sterile and clear before injection.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by simultaneously inhibiting c-Src and p38 MAPK. This dual inhibition leads to the downstream suppression of the Hippo-YAP pathway. Specifically, this compound promotes the translocation of YAP from the nucleus to the cytoplasm, reducing its activity as a transcriptional co-activator and decreasing the expression of its target genes, such as CYR61 and AXL, which are involved in cell proliferation and survival.[2][3]

UM164_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cSrc c-Src Hippo Hippo Pathway (LATS1/2) cSrc->Hippo ? p38 p38 MAPK p38->Hippo ? YAP_cyto YAP (Inactive) p-YAP (S127) Hippo->YAP_cyto Phosphorylates & Promotes Cytoplasmic Retention YAP_nuc YAP (Active) YAP_cyto->YAP_nuc Translocation YAP_nuc->YAP_cyto Translocation TEAD TEAD YAP_nuc->YAP_TEAD TEAD->YAP_TEAD TargetGenes Target Genes (CYR61, AXL) Proliferation Cell Proliferation, Migration, Survival TargetGenes->Proliferation UM164 This compound UM164->cSrc Inhibits UM164->p38 Inhibits UM164->YAP_nuc Inhibits Nuclear Localization UM164->Proliferation Suppresses YAP_TEAD->TargetGenes Activates Transcription

This compound signaling pathway targeting c-Src/p38 and Hippo-YAP.

Application Protocols

In Vitro Assays

The following are generalized protocols. Researchers should optimize parameters such as cell density and incubation times for their specific cell lines and experimental conditions.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells B 2. Seed Cells into Assay Plates A->B C 3. Treat with this compound (Varying Concentrations) B->C D 4. Incubate for Desired Time (e.g., 24-72h) C->D E 5. Perform Assay (e.g., CCK8, Transwell) D->E F 6. Acquire Data E->F G 7. Analyze Results (e.g., Calculate IC50) F->G

General workflow for in vitro experiments with this compound.

5.1. Cell Viability Assay (CCK8) This protocol measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).[7] Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours until the color develops.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.2. Colony Formation Assay This assay assesses the long-term proliferative potential of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells/well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with this compound at desired concentrations (e.g., 50 nM, 100 nM).[7]

  • Incubation: Culture the cells for 10-14 days, replacing the medium with freshly prepared this compound every 3 days.

  • Staining: When visible colonies have formed, wash the wells with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.1% crystal violet.

  • Quantification: Wash away excess stain, air dry the plate, and count the number of colonies (typically >50 cells).

5.3. Transwell Migration Assay This protocol evaluates the effect of this compound on cell migration.

  • Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

  • Assay Setup: Resuspend cells in serum-free medium and add them to the upper chamber of a Transwell insert (8 µm pore size). Add complete medium (containing chemoattractant) to the lower chamber. Add this compound (e.g., 100 nM) to both the upper and lower chambers.[7]

  • Incubation: Incubate for 12-24 hours at 37°C.

  • Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3] All animal procedures must be approved and conducted in accordance with institutional and national guidelines.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Subcutaneously Inject Cancer Cells into Nude Mice B 2. Monitor Tumor Growth Until Palpable A->B C 3. Randomize Mice into Treatment Groups (Vehicle, this compound) B->C D 4. Administer Treatment (e.g., i.p. injection every 3 days) C->D E 5. Monitor Tumor Volume and Body Weight D->E F 6. Euthanize Mice at Pre-defined Endpoint E->F G 7. Excise Tumors for Weight and Analysis (IHC, Western Blot) F->G

Workflow for an in vivo xenograft study with this compound.
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 3 x 10⁶ LN229 cells) into the flank of immunodeficient mice.[3]

  • Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).

  • Group Randomization: Randomly assign mice to different treatment groups (e.g., Vehicle control, 5 mg/kg this compound, 10 mg/kg this compound).[3]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection according to a set schedule (e.g., every three days).[3]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (e.g., day 42), euthanize the mice, excise the tumors, and measure their final weight.[3]

  • Analysis: Tumor tissues can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or pathway-related proteins (CYR61).[3]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC₅₀ values for this compound have been determined in various cancer cell lines.

Cell Line Cancer Type Time Point IC₅₀ (µM)
LN229 Glioma24 h10.07
LN229 Glioma48 h6.20
LN229 Glioma72 h3.81
SF539 Glioma24 h3.75
SF539 Glioma48 h2.68
SF539 Glioma72 h1.23
GBM1492 Glioblastoma (Primary)24 h~10
Data sourced from a study on glioma cells.[7]

References

Application Notes and Protocols for Western Blot Analysis of p-Src (Tyr416) Inhibition by UM-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of Src phosphorylation at tyrosine 416 (p-Src Tyr416) using Western blot analysis following treatment with the dual c-Src/p38 kinase inhibitor, UM-164.

Introduction

This compound is a potent, small molecule inhibitor that uniquely targets the inactive "DFG-out" conformation of c-Src kinase.[1] c-Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and invasion. Aberrant activation of Src, marked by autophosphorylation at Tyr416, is a key driver in the progression of various cancers.[1][2] this compound has demonstrated a concentration-dependent inhibition of c-Src autophosphorylation, making it a valuable tool for cancer research and therapeutic development.[2] Western blotting is a fundamental technique to measure the inhibitory effect of compounds like this compound on Src activation.

Mechanism of Action of this compound

This compound acts as a dual inhibitor of c-Src and p38 MAP kinase.[3][4][5] By binding to the inactive conformation of c-Src, this compound not only blocks its catalytic activity but can also alter its cellular localization.[1][6] This mechanism effectively reduces the levels of activated, phosphorylated Src (p-Src), thereby attenuating downstream signaling pathways that contribute to malignant phenotypes.[2]

Data Presentation: Quantitative Analysis of p-Src Inhibition

The following table provides a representative summary of the dose-dependent inhibition of Src phosphorylation by this compound as determined by quantitative Western blot analysis. Data is presented as the percentage of p-Src levels relative to a vehicle-treated control, normalized to total Src and a loading control.

This compound Concentration (nM)Mean Normalized p-Src IntensityStandard Deviation% Inhibition of p-Src
0 (Vehicle)1.000.120%
100.750.0925%
500.400.0560%
1000.150.0385%
5000.050.0295%

Note: The data presented in this table is illustrative and intended to represent typical results. Actual values may vary depending on the cell line, experimental conditions, and antibody performance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Src inhibition by this compound and the experimental workflow for its analysis via Western blot.

UM164_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor c-Src_inactive c-Src (Inactive) Growth_Factor_Receptor->c-Src_inactive Activation p-Src_active p-Src (Tyr416) (Active) c-Src_inactive->p-Src_active Autophosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Migration) p-Src_active->Downstream_Signaling This compound This compound This compound->c-Src_inactive Inhibition

This compound inhibits the autophosphorylation and activation of c-Src.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (e.g., 5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-Src, anti-Total Src, anti-Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Densitometry (Quantification of Band Intensity) I->J

Experimental workflow for p-Src Western blot analysis.

Detailed Experimental Protocols

This protocol outlines the steps for analyzing the inhibition of c-Src phosphorylation in cultured cells treated with this compound.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate a suitable cancer cell line with detectable p-Src levels (e.g., MDA-MB-231, SUM-149) in 6-well plates. The seeding density should be calculated to achieve 70-80% confluency at the time of cell lysis.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours under standard culture conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Include a vehicle-only (DMSO) control.

  • Incubation: Replace the existing medium with the this compound-containing medium and incubate for a predetermined duration (e.g., 1-4 hours).

Part 2: Sample Preparation
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a lysis buffer such as RIPA buffer, supplemented with a fresh cocktail of protease and phosphatase inhibitors.[6][7] This is a critical step to preserve the phosphorylation state of the proteins.[6]

  • Protein Extraction: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA Protein Assay Kit.

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation for Gel Loading: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Src (Tyr416) diluted in 5% BSA/TBST. The incubation should be performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Part 4: Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To normalize the p-Src signal, the blot should be stripped and re-probed for total Src and a loading control (e.g., β-actin or GAPDH).[1]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[9][10] The p-Src signal should be normalized to the total Src signal, which is then normalized to the loading control.

  • Data Analysis: Calculate the percent inhibition of p-Src for each this compound concentration relative to the vehicle-treated control.

References

Application Notes and Protocols for Cell Viability Assay with UM-164 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing cell viability following treatment with UM-164, a potent dual inhibitor of c-Src and p38 MAPK.[1][2][3] The protocols and supporting information are intended for use by researchers in academic and industrial settings engaged in cancer research and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor that targets the inactive "DFG-out" conformation of c-Src and also potently inhibits p38 MAP kinase.[1][2] The Ras/mitogen-activated protein kinase (MAPK) pathway, of which p90 ribosomal S6 kinase (RSK) is a downstream effector, is a critical signaling cascade that regulates cell proliferation, survival, and growth.[4][5] Dysregulation of this pathway is a common feature in many cancers.[4][[“]] By inhibiting c-Src and p38, this compound can effectively modulate downstream signaling, including the RSK pathway, leading to anti-proliferative effects in various cancer cell lines.[1][7] It has demonstrated potent anti-proliferative activity in triple-negative breast cancer (TNBC) and glioma cell lines.[1][7][8] Understanding the impact of this compound on cell viability is a crucial step in evaluating its therapeutic potential.

Key Applications

  • Determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Assessment of the time- and dose-dependent effects of this compound on cell viability.

  • Screening of cancer cell lines for sensitivity to this compound.

  • Evaluation of the cytotoxic versus cytostatic effects of the compound.

Signaling Pathway Overview

The following diagram illustrates the simplified signaling pathway affected by this compound.

UM164_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_inhibition Inhibition by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK p90 RSK ERK->RSK CREB CREB RSK->CREB CellCycle Cell Cycle Progression CREB->CellCycle Proliferation Cell Proliferation & Survival CellCycle->Proliferation UM164 This compound cSrc c-Src UM164->cSrc inhibits p38 p38 MAPK UM164->p38 inhibits cSrc->Ras p38->CellCycle

Caption: this compound inhibits c-Src and p38, impacting the downstream MAPK/RSK pathway.

Experimental Protocols

This section provides a detailed protocol for a common colorimetric cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This can be adapted for other tetrazolium-based assays (XTT, MTS) or luminescence-based assays (e.g., CellTiter-Glo®).

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (allow cells to attach) seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for desired treatment duration (e.g., 24, 48, 72 hours) treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize incubate4 Incubate for 2-4 hours (dissolve formazan) solubilize->incubate4 read_absorbance Measure absorbance at 570 nm incubate4->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test is 0.01 to 10 µM.[7][8] Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for 2-4 hours at room temperature in the dark, with occasional gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability relative to the vehicle-treated control cells.

Calculation of Percent Viability:

Percent Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The results can be summarized in a table as shown below.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationPercent Viability (%)
Vehicle Control (0)1.2540.087100
0.011.1980.07595.5
0.10.9870.06178.7
10.6540.04352.2
50.3210.02925.6
100.1560.01812.4

Note: The data presented in the table is for illustrative purposes only.

The dose-response data can be plotted with this compound concentration on the x-axis (log scale) and percent viability on the y-axis. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value.

IC50 Values of this compound in Different Cell Lines

The following table summarizes reported IC50 values for this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
LN229Glioma72h3.81[7][8]
SF539Glioma72h1.23[7][8]
MDA-MB-231Triple-Negative Breast CancerNot Specified~0.160 (GI50)[1]
SUM 149Triple-Negative Breast CancerNot Specified~0.160 (GI50)[1]

Note: GI50 (50% growth inhibition) is often used interchangeably with IC50 in this context.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wellsInconsistent cell seeding, pipetting errorsEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Low absorbance readingsLow cell number, insufficient incubation timeOptimize cell seeding density. Ensure adequate incubation times for cell growth and formazan development.
High background absorbanceContamination, precipitate in reagentsUse sterile techniques. Filter-sterilize reagents if necessary.
Incomplete solubilization of formazanInsufficient solubilization buffer or incubationEnsure complete removal of medium before adding solubilizer. Increase incubation time with gentle agitation.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cell viability. Accurate and reproducible assessment of cell viability is fundamental to characterizing the anti-cancer properties of this promising inhibitor and advancing its potential as a therapeutic agent.

References

Application Notes and Protocols for UM-164 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the effect of UM-164, a dual inhibitor of c-Src and p38 MAPK, on cancer cell migration and invasion. These assays are critical for evaluating the therapeutic potential of this compound in preclinical cancer research.

Introduction

This compound is a potent small molecule inhibitor that uniquely targets the inactive conformation of c-Src kinase, a key mediator of cell migration, and also inhibits the p38 MAPK signaling pathway.[1][2][3][4] Both c-Src and p38 are implicated in the progression and metastasis of various cancers, including triple-negative breast cancer (TNBC) and glioma.[1][2][5][6] By dually targeting these pathways, this compound has been shown to effectively suppress cancer cell motility and invasion.[1][5] The following protocols describe the use of the Transwell assay, also known as the Boyden chamber assay, to quantify the migratory and invasive potential of cancer cells in response to this compound treatment.[7][8][9]

Signaling Pathway of this compound Inhibition

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor c_Src c-Src Growth_Factor_Receptor->c_Src Activates FAK FAK c_Src->FAK Activates p38_MAPK p38 MAPK YAP YAP p38_MAPK->YAP Regulates Cell_Motility Cell Motility & Invasion FAK->Cell_Motility Promotes YAP->Cell_Motility Promotes UM164 This compound UM164->c_Src UM164->p38_MAPK

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for Transwell migration and invasion assays to evaluate the effect of this compound.

I. Cell Culture
  • Culture a relevant cancer cell line (e.g., MDA-MB-231 for TNBC, or LN229 for glioma) in appropriate complete growth medium.[1][10]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Ensure cells are sub-confluent and healthy before starting the assay.

II. Transwell Migration Assay

This assay measures the ability of cells to move through a porous membrane towards a chemoattractant.[8][9]

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (containing serum or other chemoattractants)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)[8]

  • Staining solution (e.g., 0.1% Crystal Violet)[12]

  • Cotton swabs

Procedure:

  • Preparation:

    • Starve cells in serum-free medium for 12-24 hours prior to the experiment.

    • Prepare different concentrations of this compound in serum-free medium. A concentration range of 10 nM to 1 µM is a good starting point, with a vehicle control (DMSO).[10]

  • Assay Setup:

    • Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.[12]

    • Place the Transwell inserts into the wells.

    • Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.

    • Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 12-24 hours).[12]

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.[8]

    • Fix the migrated cells on the bottom of the membrane with the fixation solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the migrated cells with Crystal Violet for 10-20 minutes.[12]

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the migrated cells under a microscope. Count the cells in at least five random fields of view per insert.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

III. Transwell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) on the Transwell membrane, simulating a biological barrier that cells must degrade to invade.[8][9]

Additional Materials:

  • Matrigel or a similar basement membrane extract[12]

  • Cold, serum-free cell culture medium

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the entire surface is covered.[12]

    • Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[12]

  • Assay Setup and Incubation:

    • Follow the same procedure as the migration assay (Steps 1-3), seeding the cells on top of the solidified Matrigel layer.

    • The incubation time for the invasion assay may need to be longer than the migration assay (e.g., 24-48 hours) to allow for matrix degradation.[12]

  • Staining and Quantification:

    • Follow the same procedure as the migration assay (Step 4) to fix, stain, and quantify the invaded cells.

Experimental Workflow Diagram

UM164_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture and Starve Cells D Seed Cells with this compound in Upper Chamber A->D B Prepare this compound Dilutions B->D C Coat Inserts with Matrigel (Invasion Assay Only) C->D F Incubate (12-48h) D->F E Add Chemoattractant to Lower Chamber E->F G Remove Non-Migrated/Invaded Cells F->G H Fix and Stain Migrated/Invaded Cells G->H I Microscopy and Cell Counting H->I J Data Analysis I->J

Caption: Experimental workflow for this compound migration and invasion assays.

Data Presentation

Quantitative data from the migration and invasion assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Migration

Treatment GroupConcentration (nM)Average Migrated Cells per Field (Mean ± SD)% Inhibition of Migration
Vehicle Control0 (DMSO)0%
This compound10
This compound50
This compound100
This compound500
This compound1000

Table 2: Effect of this compound on Cell Invasion

Treatment GroupConcentration (nM)Average Invaded Cells per Field (Mean ± SD)% Inhibition of Invasion
Vehicle Control0 (DMSO)0%
This compound10
This compound50
This compound100
This compound500
This compound1000

Note: The percentage of inhibition is calculated relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Troubleshooting

  • Low cell migration/invasion: Ensure the chemoattractant is effective for the chosen cell line. Optimize the pore size of the Transwell insert and the incubation time.

  • High background: Be thorough when removing non-migrated/invaded cells from the top of the membrane.

  • Uneven cell staining: Ensure the inserts are fully submerged in the fixation and staining solutions.

By following these detailed protocols, researchers can effectively evaluate the anti-migratory and anti-invasive properties of this compound, contributing to a better understanding of its therapeutic potential in cancer treatment.

References

Application Notes: Analysis of Cellular Effects of UM-164 Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK).[1][2][3] It has demonstrated significant anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer (TNBC) and glioma.[4][5] this compound exerts its effects primarily by inducing cell cycle arrest at the G1 phase, rather than by inducing apoptosis.[4] This document provides detailed protocols for analyzing the cellular response to this compound treatment using flow cytometry, with a focus on cell cycle analysis and apoptosis assessment.

Mechanism of Action

This compound is a small molecule inhibitor that targets the inactive "DFG-out" conformation of c-Src, a non-receptor tyrosine kinase frequently overexpressed and activated in various cancers.[1] By inhibiting c-Src, this compound disrupts key signaling pathways involved in cell proliferation, motility, and invasion.[4] Additionally, this compound potently inhibits p38 MAPK, a kinase involved in cellular stress responses and inflammation, which also contributes to its anti-tumor activity.[1][4] The dual inhibition of c-Src and p38 leads to the downregulation of downstream signaling molecules such as EGFR, AKT, and ERK.[2][4] In glioma cells, this compound has also been shown to suppress the Hippo-YAP signaling pathway.[5]

Data Presentation

The following tables summarize the quantitative data from flow cytometry analysis of cell cycle distribution in different cancer cell lines after treatment with this compound.

Table 1: Effect of this compound on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cells [4]

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MDA-MB-231Untreated553015
MDA-MB-231This compound80146
SUM 149Untreated523513
SUM 149This compound80164

Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cells [5][6]

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
LN229Control64.9525.359.70
LN22950 nM this compound71.4418.969.60
LN229100 nM this compound75.7915.119.10
SF539Control51.6438.2110.15
SF53950 nM this compound60.8029.879.33
SF539100 nM this compound66.6824.129.20

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SUM 149, LN229, SF539)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.02% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation:

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content.

Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining

This protocol is for the detection of apoptosis in this compound treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (without EDTA for adherent cells if necessary)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR AKT AKT EGFR->AKT ERK ERK EGFR->ERK c_Src c-Src c_Src->EGFR activation p38 p38 MAPK YAP YAP p38->YAP inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation YAP->Proliferation CellCycleArrest G1 Arrest UM164 This compound UM164->c_Src inhibition UM164->p38 inhibition UM164->CellCycleArrest

Caption: this compound Signaling Pathway

Caption: Experimental Workflow for Flow Cytometry Analysis

References

Application Notes: UM-164 for the Investigation of Hippo-YAP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UM-164 is a potent small molecule inhibitor originally developed for targeting triple-negative breast cancer.[1][2] It functions as a dual inhibitor of the non-receptor tyrosine kinase c-Src and p38 MAP kinase (MAPK).[3][4] Research has revealed that this compound exerts significant influence over the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[3][5] By inhibiting c-Src and p38 MAPK, this compound promotes the phosphorylation and subsequent cytoplasmic retention of the transcriptional co-activator Yes-associated protein (YAP), effectively suppressing its oncogenic activity.[3][4] This makes this compound a valuable chemical probe for researchers studying the intricate regulation of the Hippo-YAP pathway and its role in cancer biology.

Mechanism of Action

This compound binds to the inactive "DFG-out" conformation of c-Src, which is a more potent mechanism than simply blocking the active site.[1][6] It also potently inhibits the p38 MAPK family.[6][7] In the context of Hippo-YAP signaling, the inhibition of c-Src and p38 MAPK by this compound leads to the inactivation of YAP.[3] This occurs through an increase in YAP phosphorylation at key serine residues (S127 and S397), which promotes its binding to 14-3-3 proteins and sequestration in the cytoplasm.[3][8] Consequently, the nuclear translocation of YAP is inhibited, preventing its interaction with TEAD transcription factors and suppressing the expression of downstream target genes like CYR61, CTGF, and AXL that drive cell proliferation and migration.[3][4][8] Studies in glioma cells suggest that the inhibition of p38 MAPK may play a more significant role than c-Src inhibition in the this compound-mediated reduction of YAP activity.[3][4]

UM164_Hippo_YAP_Pathway cluster_input Inhibitor cluster_targets Kinase Targets cluster_hippo Hippo Pathway Core cluster_yap_regulation YAP Regulation cluster_transcription Gene Transcription UM164 This compound cSrc c-Src UM164->cSrc p38 p38 MAPK UM164->p38 LATS LATS1/2 cSrc->LATS Inhibition leads to LATS activation p38->LATS Inhibition leads to LATS activation YAP_cyto YAP (unphosphorylated) Cytoplasm LATS->YAP_cyto Phosphorylates pYAP_cyto p-YAP (S127/S397) Cytoplasm YAP_nuc YAP Nucleus YAP_cyto->YAP_nuc Translocates pYAP_cyto->YAP_nuc Sequestration TEAD TEAD YAP_nuc->TEAD Binds TargetGenes Target Genes (CYR61, CTGF, AXL) TEAD->TargetGenes Activates Experimental_Workflow cluster_prep Preparation cluster_assays Downstream Assays cluster_analysis Analysis Culture 1. Cell Culture (e.g., LN229, SF539) Treatment 2. Treatment (Vehicle vs. This compound) Culture->Treatment Lysis 3a. Cell Lysis Treatment->Lysis Fixation 3b. Cell Fixation Treatment->Fixation RNA_Extraction 3c. RNA Extraction Treatment->RNA_Extraction WB 4a. Western Blot (p-YAP, YAP, CYR61, AXL) Lysis->WB IF 4b. Immunofluorescence (YAP Localization) Fixation->IF qPCR 4c. qRT-PCR (Target Gene mRNA) RNA_Extraction->qPCR

References

Troubleshooting & Optimization

UM-164 off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of UM-164, a dual inhibitor of c-Src and p38 kinases. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues that may arise during your experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent, ATP-competitive inhibitor that targets the inactive "DFG-out" conformation of c-Src kinase.[1][2] It also potently inhibits the p38 MAP kinase isoforms p38α and p38β.[1][2] This dual-targeting distinguishes it from other Src family kinase inhibitors like dasatinib (B193332).[1]

Q2: What is the reported potency of this compound?

A2: The binding affinity and inhibitory concentrations of this compound can vary depending on the assay and cell type. Below is a summary of reported values.

Target/Cell LineAssay TypeValueReference
c-SrcBinding Assay (Kd)2.7 nM[3]
Triple-Negative Breast Cancer (TNBC) Cell LinesProliferation Assay (GI50)Average of 160 nM[4]
Glioma Cell Lines (LN229)Cell Viability Assay (IC50, 72h)3.81 µM[5][6]
Glioma Cell Lines (SF539)Cell Viability Assay (IC50, 72h)1.23 µM[5][6]

Q3: What are the known off-target effects of this compound?

A3: Kinome-wide profiling has revealed that this compound has a target profile that is nearly identical to the multi-kinase inhibitor dasatinib, with the notable exception of this compound's potent inhibition of the p38 kinases.[1] Therefore, the known off-targets of dasatinib are highly likely to be off-targets of this compound. These include other Src family kinases (e.g., LYN, LCK, YES, FYN), c-KIT, and PDGFRβ.[2]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes that may be related to the on-target or off-target effects of this compound.

Issue 1: Unexpectedly high levels of cell death or toxicity.

  • Potential Cause: Off-target kinase inhibition. At higher concentrations, this compound can inhibit a broader range of kinases beyond c-Src and p38, some of which may be essential for cell survival in your specific cell line.[2]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value for your cell line and use the lowest effective concentration for your experiments.

    • Consult the dasatinib off-target profile: Cross-reference the known off-targets of dasatinib with pathways known to be critical for your cell line's survival.

    • Use a more specific inhibitor as a control: Compare the phenotype observed with this compound to that of a more selective c-Src or p38 inhibitor to dissect the contribution of each target.

Issue 2: The observed cellular phenotype does not match the expected effects of c-Src or p38 inhibition.

  • Potential Cause: Dominant off-target effects or context-dependent signaling. The cellular consequence of inhibiting multiple kinases can be complex and may not be a simple addition of inhibiting each target individually.

  • Troubleshooting Steps:

    • Validate target engagement: Confirm that this compound is inhibiting c-Src and p38 in your experimental system at the concentrations used. This can be done by Western blotting for downstream phosphorylation targets (e.g., phospho-p38).

    • Review the literature for your specific cell type: The roles of c-Src, p38, and potential off-target kinases can be highly context-dependent.

    • Consider pathway crosstalk: Inhibition of c-Src and/or p38 may lead to the activation of compensatory signaling pathways.

Issue 3: Inconsistent or irreproducible results.

  • Potential Cause: Compound instability or degradation in cell culture media.

  • Troubleshooting Steps:

    • Prepare fresh working solutions: Dilute your this compound stock solution immediately before each experiment.

    • Minimize exposure to light and elevated temperatures.

    • For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.

Experimental Protocols

Below are detailed protocols for common assays used to assess the effects of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for Target Engagement

This protocol provides a general framework for assessing the phosphorylation status of a target protein.

  • Cell Treatment and Lysis: Plate cells and treat with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-p38) and the total protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways of this compound

UM164_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor cSrc c-Src Growth_Factor_Receptor->cSrc UM164 This compound UM164->cSrc Inhibits p38_MAPK p38 MAPK UM164->p38_MAPK Inhibits Downstream_Signaling_Src Downstream Signaling cSrc->Downstream_Signaling_Src Downstream_Signaling_p38 Downstream Signaling p38_MAPK->Downstream_Signaling_p38 Proliferation Proliferation Migration Invasion Downstream_Signaling_Src->Proliferation Apoptosis Apoptosis Downstream_Signaling_p38->Apoptosis

Caption: this compound inhibits c-Src and p38 MAPK signaling pathways.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the concentration appropriate? (Dose-response curve) Start->Check_Concentration Validate_Target Validate Target Engagement (e.g., p-p38 Western Blot) Check_Concentration->Validate_Target Yes Optimize_Protocol Optimize Experimental Protocol (Fresh compound, time-course) Check_Concentration->Optimize_Protocol No Consider_Off_Target Consider Off-Target Effects (Compare to Dasatinib profile) Validate_Target->Consider_Off_Target Yes Validate_Target->Optimize_Protocol No Investigate_Crosstalk Investigate Pathway Crosstalk (Literature review, Phospho-arrays) Consider_Off_Target->Investigate_Crosstalk End Phenotype Explained Investigate_Crosstalk->End Optimize_Protocol->Start

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

UM-164 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use and stability of UM-164 in cell culture media for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to dissolve this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Q2: How should I store the this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.

Q3: What is the expected stability of this compound in cell culture media?

Currently, there is no publicly available quantitative data on the stability or half-life of this compound in various cell culture media. However, published studies have shown its efficacy in experiments with incubation times up to 72 hours, suggesting it retains sufficient activity for typical cell-based assays.[1] Factors such as the specific components of the cell culture medium, pH, temperature, and exposure to light can influence its stability. It is recommended to empirically determine the stability of this compound under your specific experimental conditions.

Q4: Are there any known solubility issues with this compound in aqueous solutions like cell culture media?

Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. To avoid precipitation, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.1%) and that the working solution is well-mixed after diluting the stock.

Q5: At what concentration is this compound typically used in cell culture experiments?

The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have reported using concentrations ranging from 50 nM to 100 nM for inhibiting cell proliferation and signaling pathways in glioma and triple-negative breast cancer cell lines.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in cell culture media after adding this compound. The solubility limit of this compound in the aqueous medium has been exceeded.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to the cells (typically ≤ 0.1%).- Prepare the final working solution by adding the this compound stock solution to the pre-warmed cell culture medium and mix thoroughly by gentle inversion or swirling.- Consider using a solubilizing agent, but be aware that this may affect cellular responses.
Loss of this compound activity or inconsistent results over time. This compound may be degrading in the cell culture medium under the experimental conditions.- Prepare fresh working solutions of this compound for each experiment from a frozen stock.- Minimize the exposure of this compound solutions to light and elevated temperatures.- Consider refreshing the media with newly added this compound for long-term experiments (e.g., beyond 48-72 hours).- Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).
High background or off-target effects observed. The concentration of this compound may be too high, or the compound may have degraded into active metabolites.- Perform a dose-response curve to identify the optimal, lowest effective concentration.- Ensure the purity of the this compound stock.- If degradation is suspected, verify the stability of the compound under your experimental conditions.
Variability between experiments. Inconsistent preparation of this compound working solutions or differences in handling.- Standardize the protocol for preparing and adding this compound to the cell culture.- Ensure accurate pipetting and thorough mixing.- Use a consistent source and lot of this compound.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS system

  • Appropriate column and mobile phases for separation and detection of this compound

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile or other suitable organic solvent for extraction

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection and Processing:

    • At each designated time point, remove one aliquot from the incubator.

    • To precipitate proteins and extract this compound, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.

    • The method should be able to separate the parent this compound from any potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) of this compound in the cell culture medium by fitting the data to an appropriate decay model (e.g., first-order decay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) spike_media Spike Pre-warmed Media prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate Samples aliquot->incubate collect Collect Sample at Time Point incubate->collect extract Extract with Organic Solvent collect->extract centrifuge Centrifuge to Pellet Protein extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC / LC-MS Analysis supernatant->hplc data Plot Concentration vs. Time hplc->data half_life Calculate Half-life (t½) data->half_life signaling_pathway cluster_src c-Src Pathway cluster_p38 p38 MAPK Pathway cluster_downstream Downstream Effects UM164 This compound Src c-Src UM164->Src p38 p38 MAPK UM164->p38 FAK FAK Src->FAK EGFR EGFR Src->EGFR Invasion Motility & Invasion FAK->Invasion AKT AKT EGFR->AKT ERK ERK1/2 EGFR->ERK Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation YAP YAP p38->YAP YAP->Proliferation

References

UM-164 cytotoxicity in normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UM-164, focusing on its cytotoxicity in normal cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent dual inhibitor of the kinases c-Src and p38 MAPK.[1][2][3] It binds to the inactive conformation of c-Src, which can alter the non-catalytic functions of the kinase.[4][5] By inhibiting both c-Src and p38 MAPK, this compound can affect downstream signaling pathways, including the Hippo-YAP pathway, leading to reduced cell proliferation and induction of cell cycle arrest in sensitive cell lines.[1][2]

Q2: Does this compound exhibit cytotoxicity in normal, non-cancerous cell lines?

Studies have shown that this compound has significantly lower cytotoxic effects on certain normal cell lines compared to cancerous ones. For instance, one study found that this compound treatment did not significantly affect the growth of normal human microglial cells.[1][6][7] In another study, primary human mammary epithelial cells (HMEC) and the immortalized, nonmalignant breast cell line MCF-10A were relatively resistant to the antiproliferative effects of this compound.[8]

Q3: What are the reported IC50 or GI50 values for this compound in normal cell lines?

Quantitative data on the effect of this compound on normal cell lines is summarized in the table below.

Data Presentation: Cytotoxicity of this compound in Normal Cell Lines

Cell LineCell TypeAssayEndpointValueReference
Human Microglial CellsNormal glial cellsCCK-8Cell ViabilityNot significantly affected[1][6][7]
HMECPrimary Human Mammary Epithelial CellsProliferation AssayGI502.8 µmol/L[8]
MCF-10AImmortalized, nonmalignant breast epithelial cellsProliferation AssayGI50Relatively resistant[8]

Q4: I am observing unexpected cytotoxicity in my normal cell line with this compound. What could be the cause?

Unexpected cytotoxicity can arise from several factors. Refer to the troubleshooting guide below for potential causes and solutions. Common issues include problems with cell health, reagent preparation, or the experimental setup.

Troubleshooting Guides

This section provides guidance for common issues encountered during cytotoxicity experiments with this compound.

Issue 1: Higher than expected cytotoxicity in a normal cell line.

  • Potential Cause 1: Cell Health. The health and passage number of your cell line can significantly impact its sensitivity to compounds.

    • Troubleshooting Step: Ensure you are using a healthy, low-passage cell culture. Perform routine checks for mycoplasma contamination.

  • Potential Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle control (media with the same concentration of DMSO without this compound) in your experiment.

  • Potential Cause 3: Incorrect Compound Concentration. Errors in serial dilutions can lead to higher actual concentrations of this compound being added to the cells.

    • Troubleshooting Step: Carefully prepare and verify your serial dilutions. Use calibrated pipettes.

Issue 2: High variability between replicate wells in my cytotoxicity assay.

  • Potential Cause 1: Uneven Cell Seeding. Inconsistent numbers of cells in each well will lead to variable results.

    • Troubleshooting Step: Ensure your cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting.

  • Potential Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, which can concentrate media components and affect cell growth.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile PBS or media to maintain humidity.

  • Potential Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of the compound or assay reagents will introduce variability.

    • Troubleshooting Step: Use calibrated pipettes and ensure consistent pipetting technique.

Experimental Protocols

Detailed Methodology for CCK-8 Cytotoxicity Assay

This protocol is adapted from standard procedures for the Cell Counting Kit-8 (CCK-8) assay.[2][4][9]

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in a healthy growth phase.

    • Prepare a cell suspension of the desired concentration. The optimal seeding density depends on the cell line and should be determined empirically (typically 1,000-10,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your specific cell line.

    • Gently tap the plate to ensure the formazan (B1609692) dye is evenly distributed.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with CCK-8 but no cells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualization

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_Hippo Hippo Pathway cluster_nucleus Nucleus UM164 This compound cSrc c-Src UM164->cSrc inhibition p38 p38 MAPK UM164->p38 inhibition LATS1 LATS1 cSrc->LATS1 inhibition YAP YAP p38->YAP (regulation) LATS1->YAP phosphorylation pYAP pYAP (Inactive) YAP_nuc YAP YAP->YAP_nuc translocation TEAD TEAD YAP_nuc->TEAD binding TargetGenes Target Gene Expression (e.g., CYR61, AXL) TEAD->TargetGenes activation Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity in Normal Cells Check_Cells Check Cell Health (Passage, Contamination) Start->Check_Cells Check_Solvent Verify Solvent Concentration & Control Check_Cells->Check_Solvent Cells OK Result_Not_OK Issue Persists Check_Cells->Result_Not_OK Issue Found Check_Compound Confirm this compound Concentration Check_Solvent->Check_Compound Solvent OK Check_Solvent->Result_Not_OK Issue Found Check_Assay Review Assay Protocol (Seeding, Edge Effects) Check_Compound->Check_Assay Compound OK Check_Compound->Result_Not_OK Issue Found Result_OK Issue Resolved Check_Assay->Result_OK Protocol OK Check_Assay->Result_Not_OK Issue Found Contact_Support Contact Technical Support Result_Not_OK->Contact_Support

References

Inconsistent results with UM-164 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent results during experiments with UM-164.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, dual inhibitor of the c-Src and p38 MAP kinases.[1][2] It is unique in that it binds to the inactive "DFG-out" conformation of c-Src, which can lead to a more profound inhibition of the kinase's activity and may alter its non-catalytic functions, such as protein-protein interactions and cellular localization.[3][4][5][6] Its dual-targeting of both c-Src and p38 MAPK signaling pathways can result in a more comprehensive blockade of downstream signaling related to cell proliferation, migration, and survival.[3][4][5]

Q2: In which cancer types has this compound shown the most promise?

A2: this compound has demonstrated significant preclinical activity in triple-negative breast cancer (TNBC) and glioma cell lines.[1][2][3] It has been shown to inhibit proliferation, motility, and invasion of TNBC cells and suppress the growth of glioma cells.[1][3][7]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C. Stock solutions are typically prepared in DMSO. To avoid degradation, it is advisable to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. For experimental use, fresh dilutions should be made from the stock solution.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a potent inhibitor of c-Src and p38 kinases, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations. Kinome-wide profiling has shown that this compound has a target profile nearly identical to dasatinib, with the notable exception of its potent inhibition of p38 kinases.[3] It has also been observed to reduce the activation of EGFR, AKT, and ERK1/2, which are not direct targets.[8] Researchers should consider performing control experiments to rule out contributions from off-target effects in their specific model system.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of c-Src or p38 Phosphorylation in Western Blots

If you are observing variable or no reduction in the phosphorylation of c-Src (at Tyr416) or p38 MAPK (at Thr180/Tyr182) after this compound treatment, consider the following:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal this compound Concentration or Treatment Time Perform a dose-response and time-course experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for various durations (e.g., 1, 6, 24 hours).Determine the optimal concentration and incubation time to achieve consistent inhibition of the target phosphorylation.
Compound Instability in Media Prepare fresh this compound dilutions in pre-warmed cell culture media for each experiment. Avoid storing diluted compound in media for extended periods.Consistent inhibitory effect of this compound, indicating the compound is active.
High Basal Kinase Activity Ensure cells are properly serum-starved before treatment if the experiment aims to assess inhibition of growth factor-induced signaling.A clearer window to observe the inhibitory effect of this compound on stimulated kinase activity.
Phosphatase Activity During Sample Preparation Always use lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[9]Preservation of the phosphorylation status of target proteins, leading to accurate detection by western blot.
Poor Antibody Quality Use a phospho-specific antibody that has been validated for western blotting. Include positive and negative controls (e.g., stimulated and unstimulated cell lysates) to verify antibody specificity.A clean and specific band at the expected molecular weight for the phosphorylated target.
Inappropriate Blocking Buffer For phospho-protein detection, use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[9][10]Reduced background and clearer visualization of the phospho-specific bands.
Issue 2: High Variability in Cell Viability Assay Results

Inconsistent results in cell viability assays (e.g., MTT, MTS, CCK-8) are a common challenge. Here are some steps to improve reproducibility:

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating wells to ensure even distribution. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[11]Uniform cell growth across the plate, leading to more consistent and reliable data.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.[11]Reduced variability in cell growth and response to the inhibitor.
Interference of this compound with Assay Reagents Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound).[12]Confirmation that the observed effect is due to changes in cell viability and not an artifact of compound interference.
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific cell line. A typical duration is 48-72 hours.[13]Identification of the time point at which the maximal and most consistent effect on cell viability is observed.
Contamination Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular metabolism and response to treatments.[11][14]Reliable and reproducible results that are not confounded by the effects of contamination.

Data Presentation

This compound Inhibitory Activity

The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines.

Cell Line Cancer Type Assay Type IC50 / GI50 (nM) Reference
MDA-MB-231Triple-Negative Breast CancerProliferation (2D)180[3]
SUM 149Triple-Negative Breast CancerProliferation (2D)130[3]
Hs578tTriple-Negative Breast CancerProliferation (2D)160[3]
MDA-MB-468Triple-Negative Breast CancerProliferation (2D)170[3]
HCC 1937Triple-Negative Breast CancerProliferation (2D)160[3]
VARI-068Triple-Negative Breast CancerProliferation (2D)160[3]
MDA-MB-231Triple-Negative Breast CancerMotility / Invasion50[3]
SUM 149Triple-Negative Breast CancerMotility / Invasion50[3]
LN229GliomaCell Viability (CCK8) - 72h3810[1][7]
SF539GliomaCell Viability (CCK8) - 72h1230[1][7]

Experimental Protocols

Protocol 1: Western Blot for Phospho-c-Src (Tyr416) and Phospho-p38 MAPK (Thr180/Tyr182)

This protocol outlines the steps to assess the inhibition of c-Src and p38 phosphorylation by this compound.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • If studying growth factor-induced signaling, serum-starve the cells for 12-24 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined duration.

  • Cell Lysis:

    • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against phospho-c-Src (Tyr416) and phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST overnight at 4°C.[15]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an ECL detection reagent and capture the chemiluminescent signal.

    • To normalize the data, strip the membrane and re-probe for total c-Src, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay (MTT)

This protocol describes a method to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Mandatory Visualization

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c-Src c-Src Growth_Factor_Receptor->c-Src Activates Hippo_Kinase_Cascade Hippo Kinase Cascade c-Src->Hippo_Kinase_Cascade Inhibits p38_MAPK p38 MAPK p38_MAPK->Hippo_Kinase_Cascade Inhibits UM164 This compound UM164->c-Src Inhibits (DFG-out) UM164->p38_MAPK Inhibits YAP YAP Hippo_Kinase_Cascade->YAP Phosphorylates p-YAP p-YAP (Inactive) TEAD TEAD YAP->TEAD Translocates & Binds p-YAP->YAP Cytoplasmic Sequestration Target_Gene_Expression Target Gene Expression TEAD->Target_Gene_Expression Promotes Proliferation_Migration_Survival Proliferation, Migration, Survival

Caption: this compound dual inhibition of c-Src and p38 MAPK signaling pathways.

Experimental_Workflow_WB Start Start: Cell Culture Treatment Treat with this compound or Vehicle Start->Treatment Lysis Cell Lysis (with Phosphatase Inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Src, p-p38) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis: Normalize to Total Protein and Loading Control Detection->Analysis End End Analysis->End

Caption: Western blot workflow for analyzing this compound-mediated kinase inhibition.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Compound Check Compound: Fresh Dilutions? Proper Storage? Inconsistent_Results->Check_Compound Yes Re-evaluate Re-evaluate Hypothesis Inconsistent_Results->Re-evaluate No Check_Cells Check Cells: Passage Number? Contamination? Seeding Density? Check_Compound->Check_Cells Check_Protocol Check Protocol: Optimized Times/Conc.? Appropriate Buffers? Correct Controls? Check_Cells->Check_Protocol Consistent_Results Consistent Results Check_Protocol->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Navigating UM-164: A Technical Support Center for In Vivo Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Grand Rapids, MI – The promising dual c-Src/p38 kinase inhibitor, UM-164, has been a subject of significant interest for researchers in oncology, particularly for its potential in treating triple-negative breast cancer (TNBC) and glioma. However, challenges in reproducing its in vivo efficacy have led to questions within the scientific community. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in navigating the complexities of in vivo experiments with this compound and similar kinase inhibitors.

A pivotal 2016 study first reported the potent in vivo activity of this compound in xenograft models of TNBC. However, this article was later retracted by the authors, who stated they were unable to reproduce the in vivo efficacy results.[1][2] This retraction underscores the critical importance of rigorous experimental design and the inherent challenges of translating in vitro findings to in vivo models.

Despite the retraction concerning TNBC models, a more recent study from 2022 has reported in vivo efficacy of this compound in a glioma xenograft model, suggesting that the anti-tumor effects of the compound may be context-dependent.[3][4][5] This highlights the need for a deeper understanding of the factors that can influence the in vivo performance of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, dual inhibitor of the c-Src and p38 MAP kinase signaling pathways.[6] It is designed to bind to the inactive "DFG-out" conformation of its target kinases, which can lead to improved pharmacological outcomes by altering non-catalytic functions of the kinases.[6][7] In vitro studies have shown that this compound can inhibit cell proliferation, migration, and invasion in various cancer cell lines.[6][7][8]

Q2: Why was the original paper on this compound's in vivo efficacy in TNBC retracted?

The authors of the original 2016 paper in Clinical Cancer Research retracted the article in 2020 because they were unable to reproduce the in vivo efficacy results presented in the original publication during their efforts to advance related compounds and analogues.[1] The retraction notice did not specify the exact technical reasons for the lack of reproducibility.

Q3: Are there any studies showing in vivo efficacy of this compound?

Yes, a 2022 study published in Cancers reported that this compound suppressed tumor growth in a glioma xenograft model.[3][4][5] This suggests that the in vivo efficacy of this compound may be dependent on the cancer type and the specific experimental model used.

Q4: What are the known in vitro effects of this compound?

In vitro, this compound has demonstrated potent activity against a panel of TNBC and glioma cell lines.[3][7][9] It has been shown to:

  • Inhibit the autophosphorylation of c-Src.[7]

  • Reduce the phosphorylation of downstream effectors of both c-Src and p38 pathways, including FAK, AKT, and ERK1/2.[8]

  • Suppress cell motility and invasion.[7][8]

  • Induce cell cycle arrest.[3]

Troubleshooting Guide for In Vivo Experiments

Reproducibility issues in preclinical in vivo studies are a significant challenge in cancer research.[10][11][12] The following guide provides a structured approach to troubleshoot experiments with this compound or other kinase inhibitors.

Compound Integrity and Formulation

Ensuring the quality and proper handling of the investigational agent is the first critical step.

Potential Issue Troubleshooting Steps
Compound Purity and Identity - Verify the identity and purity of your this compound batch using analytical methods such as LC-MS and NMR. - Purchase from a reputable supplier and request a certificate of analysis.
Solubility and Stability - Confirm the solubility of this compound in your chosen vehicle. Precipitation can lead to inconsistent dosing. - Prepare fresh formulations for each experiment to avoid degradation. - Assess the stability of the compound in the formulation over the duration of the experiment.
Vehicle Selection - Ensure the vehicle used is non-toxic to the animals at the administered volume. - Common vehicles for in vivo studies include DMSO, PEG300, Tween 80, and corn oil. The optimal vehicle may need to be empirically determined.[8]
Animal Model and Tumor Biology

The choice of animal model and the biological characteristics of the tumor are crucial for the success of in vivo studies.

Potential Issue Troubleshooting Steps
Cell Line Authentication and Passage Number - Use authenticated, low-passage cell lines to ensure consistency. Genetic drift in cell lines can alter their response to drugs. - Regularly test cell lines for mycoplasma contamination.
Tumor Model Selection - The tumor microenvironment can significantly impact drug efficacy. Consider the differences between subcutaneous, orthotopic, and patient-derived xenograft (PDX) models.[12] - The reported in vivo efficacy in glioma models versus the lack of reproducibility in TNBC models suggests that the tumor context is critical.[1][3]
Tumor Heterogeneity - Cancer cell lines can be heterogeneous. Consider clonal selection and its impact on drug sensitivity.[12]
Experimental Design and Execution

Meticulous planning and execution of the in vivo study are essential to minimize variability.

Potential Issue Troubleshooting Steps
Dosing Regimen - Optimize the dose and schedule of this compound administration. The original TNBC study used intraperitoneal (i.p.) injection.[7] The glioma study also utilized i.p. administration.[3] - Conduct pharmacokinetic (PK) studies to determine the drug's half-life and exposure in the animals.
Route of Administration - Ensure consistent administration (e.g., i.p., oral gavage, intravenous) as this can significantly affect drug bioavailability.
Blinding and Randomization - Implement randomization of animals into treatment groups and blinding of personnel who are performing measurements and data analysis to avoid bias.
Statistical Power - Use a sufficient number of animals per group to achieve adequate statistical power to detect a true effect.
Target Engagement and Pharmacodynamic Readouts

Confirming that the drug is hitting its intended targets in the tumor is a critical validation step.

Potential Issue Troubleshooting Steps
Lack of Target Engagement - Collect tumor samples at various time points after treatment to assess the phosphorylation status of c-Src and p38. - Use validated antibodies for western blotting or immunohistochemistry to measure p-Src (Y416) and p-p38 levels.
Off-Target Effects - Be aware that kinase inhibitors can have off-target effects.[13] Consider performing kinome-wide profiling to understand the broader impact of this compound.
Biomarker Selection - Measure downstream biomarkers of c-Src and p38 signaling to confirm pathway inhibition. This could include assessing changes in the phosphorylation of FAK, AKT, and ERK.[8]

Visualizing Key Pathways and Workflows

Signaling Pathway of this compound Inhibition

UM164_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src RTK->cSrc Activation Downstream Downstream Effectors (e.g., FAK, AKT, ERK) cSrc->Downstream p38 p38 MAPK p38->Downstream UM164 This compound UM164->cSrc Inhibition UM164->p38 Inhibition Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Simplified signaling pathway showing the dual inhibitory action of this compound on c-Src and p38 MAPK.

Troubleshooting Workflow for In Vivo Efficacy Issues

Troubleshooting_Workflow Start In Vivo Efficacy Not Reproduced Compound Step 1: Verify Compound Integrity & Formulation Start->Compound Model Step 2: Review Animal Model & Tumor Biology Compound->Model Design Step 3: Assess Experimental Design & Execution Model->Design PD Step 4: Confirm Target Engagement & Pharmacodynamics Design->PD Reassess Re-evaluate Hypothesis & Experimental Approach PD->Reassess

Caption: A stepwise workflow for troubleshooting reproducibility issues in in vivo kinase inhibitor studies.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (Based on original this compound studies)
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for TNBC, LN229 for glioma) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or CCK8) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.[3][9]

In Vivo Xenograft Study (General Protocol)
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound (e.g., 10-20 mg/kg) or vehicle control via the chosen route (e.g., intraperitoneal injection) according to the determined schedule (e.g., daily for 5 days a week).

  • Monitoring: Monitor tumor volume and animal body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.

  • Tissue Collection: Harvest tumors for pharmacodynamic analysis (e.g., western blotting for p-Src, p-p38).

By providing this comprehensive guide, we aim to equip researchers with the necessary information and tools to design robust experiments and critically evaluate their findings when working with this compound and other kinase inhibitors. The challenges of reproducibility are significant, but with careful attention to detail and a systematic approach to troubleshooting, the scientific community can work towards more reliable and translatable preclinical cancer research.

References

Technical Support Center: UM-164 Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound UM-164.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, dual inhibitor of the c-Src and p38 MAP kinase pathways.[1][2] It binds to the inactive "DFG-out" conformation of its target kinases, which is a novel mechanism compared to many other kinase inhibitors.[3][4] This dual inhibition has shown efficacy in preclinical models of triple-negative breast cancer and glioma.[1][2]

Q2: In which cancer models has this compound shown activity?

A2: this compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models of triple-negative breast cancer (TNBC) and glioma.[1][2] In glioma, it has been shown to suppress cell proliferation, migration, and spheroid formation.[5]

Q3: What is the effect of this compound on the Hippo-YAP signaling pathway?

A3: In glioma cells, this compound has been shown to inhibit the Hippo-YAP signaling pathway. It induces the translocation of the transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its activity. This leads to a decrease in the expression of YAP target genes such as CYR61 and AXL.[5]

Troubleshooting Guides

Issue: this compound precipitates in cell culture medium.

  • Possible Cause: The final concentration of this compound in the medium may be too high, or the DMSO concentration from the stock solution is not sufficient to maintain solubility in the aqueous medium.

  • Solution:

    • Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%).

    • When diluting the this compound stock solution into the medium, add it dropwise while gently swirling to ensure rapid and even distribution.

    • If precipitation persists, consider preparing a lower concentration stock solution of this compound in DMSO.

    • The presence of salts and proteins in the media can affect solubility. Test the solubility of this compound in a simpler buffer like PBS to determine if media components are contributing to the issue.

Issue: Inconsistent results in cell-based assays.

  • Possible Cause: Inconsistent results can arise from several factors, including variability in cell seeding density, passage number, and the stability of the this compound solution.

  • Solution:

    • Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure accurate cell counting and seeding for all experiments.

    • Compound Handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. Aliquot the stock solution to minimize freeze-thaw cycles.

    • Assay Conditions: Maintain consistent incubation times and conditions. For assays like the CCK8, ensure that the incubation with the reagent is within the linear range for your cell line and seeding density.

Issue: Suspected off-target effects.

  • Possible Cause: While this compound is a potent dual inhibitor of c-Src and p38, like many kinase inhibitors, it may have off-target effects. For example, it has been observed to reduce the activation of EGFR, AKT, and ERK1/2, which are not its direct targets.

  • Solution:

    • Control Experiments: Include appropriate controls in your experiments. This could involve comparing the effects of this compound to more specific inhibitors of c-Src or p38 alone.

    • Dose-Response: Perform dose-response experiments to determine the lowest effective concentration of this compound to minimize potential off-target effects.

    • Rescue Experiments: If you hypothesize that the observed phenotype is due to the inhibition of a specific pathway, attempt to rescue the effect by overexpressing a downstream component of that pathway.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines

Cell LineAssayTime PointIC50 (µM)
LN229CCK824h10.07
48h6.20
72h3.81
SF539CCK824h3.75
48h2.68
72h1.23
GBM1492CCK824h10

Data extracted from a study on glioma cells.[5]

Table 2: In Vivo Efficacy of this compound in a Glioma Xenograft Model

Animal ModelCell LineTreatment DoseAdministration RouteDosing ScheduleOutcome
Nude MiceLN2295 mg/kg and 10 mg/kgIntraperitoneal injectionEvery three daysSignificant decrease in tumor growth

Data extracted from a study on a glioma xenograft model.

Experimental Protocols

This compound Stock Solution Preparation
  • Solvent: Use fresh, anhydrous DMSO.

  • Concentration: Prepare a stock solution of up to 100 mg/mL.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stored properly, the powder is stable for 3 years at -20°C, and the stock solution in DMSO is stable for 1 month at -20°C.

Cell Viability (CCK8) Assay
  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay
  • Seed 1,000-2,000 viable cells per well in 6-well plates.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control.

  • Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20-40 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Scan the plates and count the number of colonies.

Transwell Migration Assay
  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) if studying invasion (e.g., with Matrigel). For migration, no coating is necessary.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Resuspend the starved cells in a serum-free medium containing the desired concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde.

  • Stain the cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis
  • Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., against p-Src, Src, p-p38, p38, p-YAP, YAP, CYR61, AXL, and a loading control like GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

UM164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTK Activate cSrc c-Src RTK->cSrc Activate UM164 This compound UM164->cSrc Inhibits p38 p38 MAPK UM164->p38 Inhibits YAP_Nucleus YAP (Active) cSrc->YAP_Nucleus Promotes Nuclear Localization Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) p38->Hippo_Kinase_Cascade Activates YAP_Cytoplasm YAP (Inactive) Hippo_Kinase_Cascade->YAP_Cytoplasm Phosphorylates (p-YAP) & Inactivates pYAP p-YAP YAP_Nucleus->YAP_Cytoplasm Translocation TEAD TEAD YAP_Nucleus->TEAD Binds Target_Genes Target Genes (CYR61, AXL) TEAD->Target_Genes Activates Transcription Proliferation_Migration Cell Proliferation & Migration Target_Genes->Proliferation_Migration Promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Cell Culture (e.g., Glioma, TNBC lines) UM164_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->UM164_Treatment Viability 3a. Cell Viability (CCK8 Assay) UM164_Treatment->Viability Proliferation 3b. Proliferation (Colony Formation Assay) UM164_Treatment->Proliferation Migration 3c. Migration/Invasion (Transwell Assay) UM164_Treatment->Migration Signaling 3d. Signaling Analysis (Western Blot for p-Src, p-YAP, etc.) UM164_Treatment->Signaling Xenograft 4. Xenograft Model (e.g., Nude mice) Viability->Xenograft Inform Proliferation->Xenograft Inform Migration->Xenograft Inform Signaling->Xenograft Inform UM164_Admin 5. This compound Administration (e.g., Intraperitoneal) Xenograft->UM164_Admin Tumor_Measurement 6. Tumor Growth Measurement UM164_Admin->Tumor_Measurement IHC 7. Endpoint Analysis (IHC, Western Blot of Tumors) Tumor_Measurement->IHC

Caption: General experimental workflow for this compound.

References

Technical Support Center: Troubleshooting UM-164 Precipitation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the dual c-Src and p38 MAPK inhibitor, UM-164, in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation in solution, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing immediate precipitation of this compound when I add my DMSO stock to the cell culture medium. What is the likely cause and how can I prevent this?

A1: Immediate precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous environment like cell culture media.[1][2] The primary reason is the rapid dilution of DMSO, which is an excellent solvent for this compound, in the aqueous medium where the compound has very low solubility.

Potential Causes and Solutions:

  • High Final Concentration: The intended final concentration of this compound in your medium may exceed its solubility limit.

    • Solution: Lower the final working concentration. Studies have successfully used this compound at concentrations of 50 nM and 100 nM in glioma cell lines.[3]

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of media can create localized high concentrations of this compound, causing it to precipitate before it can be adequately dispersed.

    • Solution: Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium while gently vortexing.[1]

  • Low Temperature of Media: The solubility of many compounds, including this compound, decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture medium for all dilutions.[1][2]

Q2: My this compound solution appears clear initially but becomes cloudy or shows precipitate after a few hours of incubation. What could be happening?

A2: Delayed precipitation can occur due to several factors related to the stability of this compound in the complex environment of cell culture medium over time.

Potential Causes and Solutions:

  • Compound Instability in Aqueous Environment: While stable in DMSO, this compound's stability in aqueous solutions over extended periods may be limited.

    • Solution: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility over time.[2]

    • Solution: If your experiment allows, try reducing the serum concentration. Alternatively, preparing the this compound containing medium fresh before each experiment is recommended.

  • Media Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.

    • Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids.[1]

  • pH Changes: Cellular metabolism can lead to changes in the pH of the culture medium, which can affect the solubility of this compound.[2]

    • Solution: Use a well-buffered medium and monitor the pH of your cultures, especially in long-term experiments.

Q3: How should I prepare and store my this compound stock solution to minimize precipitation issues?

A3: Proper preparation and storage of your stock solution are critical to preventing precipitation.

Recommended Protocol for Stock Solution:

  • Dissolve in 100% DMSO: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in high-purity, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 640.68 g/mol N/A
Solubility in DMSO ≥ 10 mMN/A
Solubility in Water InsolubleN/A
Solubility in Ethanol InsolubleN/A
Effective in vitro Concentration 50 - 100 nM[3]
IC50 in LN229 glioma cells (72h) 3.81 µM[3]
IC50 in SF539 glioma cells (72h) 1.23 µM[3]

Experimental Protocols

Protocol for Preparing this compound Working Solution in Cell Culture Media

This protocol is designed to minimize the risk of this compound precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Complete cell culture medium (with serum and supplements)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Method:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.

    • Aliquot into single-use volumes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • In a new sterile tube, add 99 µL of pre-warmed (37°C) complete cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Gently vortex to mix. This creates a 100 µM intermediate solution with 1% DMSO.

  • Prepare the Final Working Solution (e.g., 100 nM):

    • In a sterile tube containing the final volume of pre-warmed (37°C) complete cell culture medium, add the required volume of the 100 µM intermediate solution. For example, to make 1 mL of 100 nM solution, add 1 µL of the 100 µM intermediate solution to 999 µL of medium.

    • Gently mix by inverting the tube or swirling. The final DMSO concentration will be 0.001%.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting Logic for this compound Precipitation

Troubleshooting_UM164_Precipitation start Precipitation Observed in this compound Solution check_timing When does precipitation occur? start->check_timing immediate Immediately upon dilution in aqueous media check_timing->immediate Immediate delayed After incubation (hours to days) check_timing->delayed Delayed cause_immediate Potential Causes immediate->cause_immediate cause_delayed Potential Causes delayed->cause_delayed sol_immediate1 High Final Concentration cause_immediate->sol_immediate1 sol_immediate2 Rapid Dilution cause_immediate->sol_immediate2 sol_immediate3 Cold Media cause_immediate->sol_immediate3 action_immediate1 Decrease working concentration sol_immediate1->action_immediate1 action_immediate2 Use serial dilution method sol_immediate2->action_immediate2 action_immediate3 Pre-warm media to 37°C sol_immediate3->action_immediate3 sol_delayed1 Compound Instability cause_delayed->sol_delayed1 sol_delayed2 Interaction with Media Components cause_delayed->sol_delayed2 sol_delayed3 Media Evaporation cause_delayed->sol_delayed3 action_delayed1 Replenish with fresh This compound periodically sol_delayed1->action_delayed1 action_delayed2 Reduce serum concentration or prepare fresh media sol_delayed2->action_delayed2 action_delayed3 Ensure proper incubator humidification sol_delayed3->action_delayed3

Caption: Troubleshooting flowchart for this compound precipitation.

Simplified Signaling Pathway of this compound Action

UM164_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm UM164 This compound cSrc c-Src UM164->cSrc inhibits p38 p38 MAPK UM164->p38 inhibits YAP YAP cSrc->YAP p38->YAP YAP_nuc YAP YAP->YAP_nuc translocates to Nucleus Nucleus Cytoplasm Cytoplasm YAP_cyto p-YAP (Inactive) YAP_nuc->YAP_cyto translocates to (promoted by this compound) Transcription Gene Transcription (e.g., CYR61, AXL) YAP_nuc->Transcription promotes Proliferation Cell Proliferation, Migration, Survival YAP_cyto->Proliferation inhibits Transcription->Proliferation leads to

Caption: this compound inhibits c-Src and p38 MAPK, leading to YAP inactivation.

References

Validation & Comparative

A Comparative Guide to c-Src Inhibition: UM-164 vs. Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of two prominent c-Src inhibitors, UM-164 and Dasatinib, for researchers, scientists, and drug development professionals. The information presented is supported by experimental data to evaluate their respective performance in c-Src inhibition and their broader kinase activity profiles.

Overview and Mechanism of Action

This compound is a novel, potent dual inhibitor that targets both c-Src and p38 MAP kinase.[1][2][3] A key feature of this compound is its mechanism of binding specifically to the inactive "DFG-out" conformation of its target kinases.[1][3] This mode of inhibition can lead to distinct pharmacological outcomes by altering the non-catalytic functions of the kinase.[3] In addition to its primary targets, this compound has been shown to indirectly reduce the activation of EGFR, AKT, and ERK1/2.[4]

Dasatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6][7] Its targets include the Abl and Src family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[5][6][8] Unlike inhibitors that bind a single kinase conformation, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its ability to overcome resistance to other inhibitors like imatinib.[5][7]

Quantitative Performance Data

The following tables summarize the quantitative data on the binding affinity and inhibitory potency of this compound and Dasatinib.

Table 1: Biochemical Assay Data
InhibitorTargetAssay TypeValue (nM)Citation
This compound c-SrcKd2.7[1][4]
Dasatinib c-SrcKd0.7[1]
Dasatinib c-SrcIC500.5 - 0.8[9][10][11]
Dasatinib AblIC50<1[9][10]
Dasatinib c-KitIC5079[9][10]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates tighter binding. IC50 is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Table 2: Cellular Proliferation Assay Data (Triple-Negative Breast Cancer)
InhibitorCell LinesAssay TypeAverage Value (nM)Citation
This compound TNBC PanelGI50160[1]
Dasatinib TNBC PanelGI502,300[1]

Note: GI50 is the concentration of a drug that causes 50% inhibition of cellular growth.

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of this compound and Dasatinib.

Cellular Proliferation / Viability Assay (GI50/IC50 Determination)

This protocol is used to assess the effect of the inhibitors on cell growth.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, SUM 149) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

  • Drug Treatment: Stock solutions of this compound and Dasatinib in DMSO are serially diluted in a complete medium. The final concentrations typically range from 0.1 nM to 10 µM.[1] The medium in the wells is replaced with the medium containing the various inhibitor concentrations. A vehicle control (DMSO) is included.[1]

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Viability Measurement: After incubation, a reagent such as MTS or MTT is added to each well.[1] Following a further incubation of 1-4 hours, the absorbance is measured using a plate reader. For MTT assays, a solubilization step is required before reading.[1]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 or IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the effect of the inhibitors on c-Src activity and downstream signaling pathways.

  • Cell Culture and Treatment: Cells are grown in 6-well plates to 70-80% confluency. They are then treated with varying concentrations of this compound or Dasatinib (e.g., 10 nM to 5 µM) for a specified duration, typically 1 to 24 hours for signaling studies.[1]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors. The cell lysate is collected and clarified by centrifugation.[1]

  • Protein Quantification: The total protein concentration in the supernatant is determined using a BCA assay to ensure equal loading.[1]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[1]

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Src (Tyr416), anti-p-EGFR (Tyr845/Tyr1068), anti-p-Akt (Ser473), anti-p-ERK1/2).[1][12][13][14]

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[1] After further washing, a chemiluminescent substrate is added, and the signal is captured using an imaging system.[1] The membrane is often stripped and re-probed with antibodies for the total protein and a loading control (e.g., β-actin) to normalize the results.

Visualizations: Pathways and Workflows

c-Src Signaling Pathway

The diagram below illustrates the central role of c-Src in mediating signals from the extracellular matrix (via integrins) to downstream pathways that control cell survival, proliferation, and motility.

c_Src_Signaling_Pathway cluster_complex FAK-Src Complex Integrins Integrins FAK FAK Integrins->FAK activates c_Src c-Src FAK->c_Src recruits & activates paxillin Paxillin FAK->paxillin phosphorylates PI3K PI3K FAK->PI3K activate Ras Ras FAK->Ras activate c_Src->FAK phosphorylates (Y576/577) c_Src->paxillin phosphorylates c_Src->PI3K activate c_Src->Ras activate Motility Cell Motility & Adhesion paxillin->Motility Akt Akt PI3K->Akt activates Survival Cell Survival (Anti-Apoptosis) Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Core c-Src signaling pathways.
Inhibitor Comparison Workflow

This diagram outlines a typical experimental workflow to compare the cellular effects of this compound and Dasatinib.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cell Lines treat_control Treat with Vehicle (DMSO) start->treat_control treat_um164 Treat with This compound start->treat_um164 treat_dasatinib Treat with Dasatinib start->treat_dasatinib incubate Incubate (1-72 hours) treat_control->incubate treat_um164->incubate treat_dasatinib->incubate lysis Cell Lysis incubate->lysis viability Viability Assay (e.g., MTS) incubate->viability western Western Blot (p-Src, p-Akt, etc.) lysis->western gi50 Calculate GI50 viability->gi50 Inhibitor_Specificity UM164 This compound cSrc c-Src UM164->cSrc inhibits (inactive form) p38 p38α/β UM164->p38 inhibits Dasatinib Dasatinib Dasatinib->cSrc inhibits Abl Abl Dasatinib->Abl inhibits cKit c-Kit Dasatinib->cKit inhibits PDGFR PDGFRβ Dasatinib->PDGFR inhibits EphA2 EphA2 Dasatinib->EphA2 inhibits

References

A Comparative Guide to UM-164 and Other p38 MAPK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual c-Src/p38 kinase inhibitor UM-164 with other notable p38 mitogen-activated protein kinase (MAPK) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent signaling pathway to aid in the informed selection of research tools.

Introduction to p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external stressors, including inflammatory cytokines and environmental insults. This pathway plays a central role in inflammation, apoptosis, cell differentiation, and cell cycle regulation, making it a key target in the development of therapeutics for inflammatory diseases and cancer. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). The development of selective inhibitors for these kinases is an active area of research.

This compound is a novel dual inhibitor that targets both c-Src and p38 kinases.[1][2] It was developed as a potential therapeutic for triple-negative breast cancer (TNBC) and has been shown to bind to the inactive "DFG-out" conformation of its target kinases.[3] This guide compares this compound to other well-characterized p38 inhibitors: BIRB 796 (Doramapimod), VX-745 (Neflamapimod), SB203580, and Skepinone-L.

Important Notice: Retraction of a Key this compound Publication

It is crucial to note that a primary research article detailing the preclinical efficacy of this compound, "this compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer" by Gilani et al., published in Clinical Cancer Research in 2016, has been retracted.[3][4] The retraction notice does not provide a specific reason for the retraction. Consequently, the data from this publication should be interpreted with caution. This guide will present the available data for this compound while acknowledging the retraction of its foundational study.

Quantitative Comparison of p38 Inhibitors

The following table summarizes the available quantitative data for this compound and other selected p38 inhibitors. The data highlights the potency and selectivity of these compounds against different p38 isoforms.

InhibitorTarget(s)p38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Other Notable IC50/K_d_ Values
This compound c-Src, p38α/βNot AvailableNot AvailableNot AvailableNot Availablec-Src K_d_ = 2.7 nM; Average GI50 (TNBC cell lines) = 160 nM[1]; Cell motility and invasion IC50 = 50 nM[2]
BIRB 796 p38α/β/γ/δ3865200520B-Raf IC50 = 83 nM
VX-745 p38α/β10220>20,000>20,000
SB203580 p38α/β50500Not AvailableNot Available
Skepinone-L p38α5Potent InhibitionNot AvailableNot AvailableTNF-α IC50 = 40 nM

p38 MAPK Signaling Pathway

The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli and culminates in a cellular response.

p38_signaling_pathway cluster_stimuli Extracellular Stimuli cluster_receptors Receptors cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_response Cellular Response cluster_inhibitors Inhibitor Action Stress Stress (UV, Osmotic Shock) Receptor Cell Surface Receptors Stress->Receptor Cytokines Inflammatory Cytokines (TNFα, IL-1β) Cytokines->Receptor MAP3K ASK1, TAK1, MEKKs Receptor->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (ATF2, MEF2C, c-Jun) p38->TranscriptionFactors Phosphorylation Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Response TranscriptionFactors->Response Inhibitors This compound & other p38 Inhibitors Inhibitors->p38 Inhibition

Caption: The p38 MAPK signaling pathway is activated by extracellular stimuli, leading to a kinase cascade that results in various cellular responses. p38 inhibitors block this pathway at the level of the p38 MAPK.

Experimental Protocols

This section provides an overview of the methodologies used in the characterization of p38 inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified p38 isoforms.

General Protocol:

  • Reagents and Materials:

    • Recombinant active p38 kinase (α, β, γ, or δ isoforms)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP (often radiolabeled with ³²P or ³³P, or used in conjunction with ADP-Glo™ systems)

    • Substrate peptide (e.g., myelin basic protein (MBP) or a specific peptide substrate like ATF2)

    • Test compound (inhibitor) serially diluted in DMSO

    • 96- or 384-well plates

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • The p38 kinase, substrate, and test compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped (e.g., by adding EDTA or a stop buffer).

    • The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, a variety of detection methods can be used, such as luminescence-based ADP detection.

  • Data Analysis:

    • The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to a DMSO control.

    • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Objective: To assess the inhibitory effect of a compound on the p38 signaling pathway within a cellular context.

1. Inhibition of Cytokine Production:

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the inhibitor.

    • p38 signaling is stimulated with an agonist such as lipopolysaccharide (LPS).

    • After a defined incubation period, the cell culture supernatant is collected.

    • The concentration of pro-inflammatory cytokines (e.g., TNFα, IL-1β) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value for the inhibition of cytokine production is calculated.

2. Western Blot Analysis of Downstream Substrate Phosphorylation:

  • Cell Lines: A variety of cell lines can be used depending on the research question.

  • Procedure:

    • Cells are treated with the inhibitor and then stimulated to activate the p38 pathway.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of a downstream p38 substrate (e.g., phospho-MAPKAPK2, phospho-HSP27).

    • The membrane is also probed with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Data Analysis: The reduction in the level of the phosphorylated substrate in the presence of the inhibitor is visualized and can be quantified by densitometry.

Experimental Workflow for p38 Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel p38 inhibitor.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Start Compound Synthesis and Initial Screening Biochemical_Assay Biochemical Kinase Assay (IC50 determination for p38 isoforms) Start->Biochemical_Assay Kinome_Profiling Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Profiling Target_Engagement Target Engagement Assay (e.g., Western Blot for p-p38) Kinome_Profiling->Target_Engagement Downstream_Signaling Downstream Signaling Inhibition (e.g., p-HSP27, Cytokine Production) Target_Engagement->Downstream_Signaling Functional_Assays Functional Assays (Cell Proliferation, Migration, Apoptosis) Downstream_Signaling->Functional_Assays PK_PD Pharmacokinetics and Pharmacodynamics (PK/PD) Functional_Assays->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Inflammation, Cancer Xenografts) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity End Lead Optimization and Clinical Candidate Selection Toxicity->End

Caption: A typical workflow for the preclinical development of a p38 inhibitor, from initial screening to in vivo studies.

Conclusion

This guide provides a comparative overview of this compound and other significant p38 MAPK inhibitors. While this compound has been described as a potent dual c-Src/p38 inhibitor, the retraction of a key publication necessitates a cautious interpretation of its preclinical data. For researchers seeking well-characterized p38 inhibitors, compounds such as BIRB 796, VX-745, SB203580, and Skepinone-L offer a more extensive and validated body of literature, with established potency and selectivity profiles. The selection of an appropriate inhibitor will depend on the specific research question, including the p38 isoform of interest and the cellular context of the study. It is recommended that researchers consult the primary literature and consider the available data carefully when designing their experiments.

References

Validating UM-164 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical note on the primary literature: It is important to inform the scientific community that a key paper detailing the initial characterization and in vivo activity of UM-164, "this compound: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer," has been retracted.[1] This guide will present information on this compound from available sources while acknowledging this significant caveat. Researchers should interpret the data surrounding this compound with caution and consider this retraction in their experimental design and data interpretation.

Introduction to this compound and Target Engagement

This compound has been described as a potent dual inhibitor of the non-receptor tyrosine kinase c-Src and the p38 mitogen-activated protein kinase (MAPK).[2][3][4][5] It was designed to bind to the inactive "DFG-out" conformation of its target kinases, a mechanism that was hypothesized to confer a distinct pharmacological profile compared to inhibitors that bind the active conformation.[3] The primary targets, c-Src and p38, are crucial nodes in signaling pathways that regulate cell proliferation, survival, migration, and inflammation. Validating that a compound like this compound engages these targets within the complex cellular environment is a critical step in preclinical drug development.

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of this compound and similar kinase inhibitors. It details experimental protocols and presents a framework for comparing its performance against other well-established inhibitors.

Comparative Analysis of Kinase Inhibitors

To contextualize the performance of this compound, its cellular target engagement and downstream effects should be compared with established inhibitors of its primary targets. Dasatinib (B193332), a potent c-Src and Abl inhibitor, is a relevant comparator for the c-Src activity of this compound.[6][7][8][9] For the p38 MAPK activity, various selective p38 inhibitors are available for comparison.

Table 1: Comparison of this compound and Dasatinib

FeatureThis compoundDasatinib
Primary Targets c-Src, p38α/β MAPK[2][10]c-Src, Bcr-Abl, c-KIT, PDGFRβ, and ephrin A receptor[7][8]
Binding Mechanism (c-Src) Binds inactive "DFG-out" conformation[3][10]Binds active "DFG-in" conformation
Reported Cellular Potency (TNBC cell lines) Average GI50 = 160 nmol/L[10][11]Average GI50 = 2,300 nmol/L[11]
Downstream Signaling Inhibition Reported to reduce phosphorylation of EGFR, AKT, and ERK1/2[10]Inhibits Src family kinase phosphorylation at ~10⁻⁹ M[7]

Note: Data for this compound is derived from sources citing the retracted publication and should be viewed with caution.

Methodologies for Validating Target Engagement

Several robust methods can be employed to confirm that a kinase inhibitor is engaging its intended target within a cellular context.

Western Blotting for Downstream Signaling Inhibition

A common and accessible method to indirectly assess target engagement is to measure the phosphorylation status of the target kinase itself (autophosphorylation) or its known downstream substrates. Inhibition of c-Src and p38 MAPK activity by this compound should lead to a dose-dependent decrease in the phosphorylation of these kinases and their respective downstream effectors.

Experimental Protocol: Western Blot for p-Src and p-p38

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or SUM-149 for TNBC) and allow them to adhere. Treat the cells with varying concentrations of this compound, a comparator like dasatinib, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Denature the samples by boiling at 95-100°C for 5-10 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Avoid using milk for blocking when detecting phosphoproteins.[12]

    • Incubate the membrane with primary antibodies specific for phospho-Src (e.g., Tyr416), total Src, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the binding of a compound to its target protein in a cellular environment.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat intact cells with a range of concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Heating: Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melt curve experiment) for 3 minutes to induce thermal denaturation of unbound proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein (c-Src or p38) using Western Blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the drug concentration to generate a dose-response curve and determine the EC50 for target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET).[2][3][5][11][16][17][18] This technology allows for the quantitative measurement of compound affinity and residence time at the target in real-time.

Experimental Protocol: NanoBRET™ for c-Src or p38

  • Cell Preparation: Transfect cells (typically HEK293T) with a vector expressing the target kinase (c-Src or p38) fused to NanoLuc® luciferase.

  • Assay Plate Preparation: Seed the transfected cells into a multi-well assay plate.

  • Compound and Tracer Addition: Add the test compound (this compound) at various concentrations to the cells, followed by the addition of a specific, cell-permeable fluorescent tracer that binds to the target kinase.

  • Substrate Addition: Add the NanoGlo® Live Cell Substrate to the wells.

  • BRET Measurement: Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Interpretation: The binding of the test compound to the NanoLuc®-fused kinase will displace the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 of target engagement can be determined by plotting the BRET ratio against the compound concentration.

Visualizing Workflows and Pathways

experimental_workflow cluster_treatment Cell Treatment cluster_methods Target Engagement Assays cluster_analysis Data Analysis A Plate Cells B Treat with this compound or Comparator A->B C Western Blot (Downstream Signaling) B->C D CETSA (Thermal Stability) B->D E NanoBRET (Direct Binding) B->E F Quantify Phosphorylation (IC50) C->F G Determine Thermal Shift (EC50) D->G H Measure BRET Signal (IC50) E->H

// Nodes GF [label="Growth Factors\n(e.g., EGF)", fillcolor="#FBBC05"]; Stress [label="Cellular Stress\nCytokines", fillcolor="#FBBC05"]; GFR [label="Growth Factor\nReceptors (e.g., EGFR)", fillcolor="#F1F3F4"]; cSrc [label="c-Src", fillcolor="#F1F3F4"]; p38 [label="p38 MAPK", fillcolor="#F1F3F4"]; DownstreamSrc [label="Downstream Effectors\n(e.g., FAK, AKT, ERK)", fillcolor="#F1F3F4"]; Downstreamp38 [label="Downstream Effectors\n(e.g., MK2, ATF2)", fillcolor="#F1F3F4"]; Proliferation [label="Proliferation\nMigration\nSurvival", shape=ellipse, fillcolor="#FFFFFF"];

UM164 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> GFR; GFR -> cSrc; Stress -> p38; cSrc -> DownstreamSrc; p38 -> Downstreamp38; DownstreamSrc -> Proliferation; Downstreamp38 -> Proliferation;

UM164 -> cSrc [label="Inhibition", color="#EA4335", style=dashed]; UM164 -> p38 [label="Inhibition", color="#EA4335", style=dashed]; } dot Simplified c-Src and p38 signaling pathways.

logic_diagram Start Start: Need to Validate Target Engagement Q1 Direct binding data required? Start->Q1 Q2 Live-cell kinetic data needed? Q1->Q2 Yes Q3 Specific antibodies available? Q1->Q3 No CETSA CETSA Q2->CETSA No NanoBRET NanoBRET Q2->NanoBRET Yes WB Western Blot for Downstream Signaling Q3->WB Yes Develop Develop/Validate Antibodies Q3->Develop No

References

UM-164: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

UM-164 is recognized as a potent dual inhibitor targeting both c-Src and p38 mitogen-activated protein kinases (MAPKs).[1] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, based on available data. It is important to note that a key publication detailing the comprehensive kinome profiling of this compound has been retracted, warranting caution in the interpretation of related findings. This guide will focus on publicly available and confirmed data.

Primary Target Kinase Affinity

This compound demonstrates high affinity for its primary targets, the tyrosine kinase c-Src and the serine/threonine kinases p38α and p38β. The inhibitor binds to the inactive "DFG-out" conformation of its target kinases. Quantitative data for the primary targets of this compound is summarized in the table below.

Kinase TargetMeasurementValueReference
c-SrcKd2.7 nM[1]
p38αPotent InhibitionNot specified[1]
p38βPotent InhibitionNot specified[1]

Kinome-Wide Selectivity Profile

While the comprehensive kinome scan data from the original research has been retracted, the initial findings suggested that this compound potently inhibits the Src and p38 kinase families. Without access to the detailed supplementary data from the retracted publication, a full comparison of this compound's off-target profile against a broad panel of kinases cannot be provided at this time. Researchers are advised to perform independent profiling to ascertain the full selectivity of this compound.

Experimental Protocols

The assessment of kinase inhibitor selectivity is commonly performed using binding assays. The KINOMEscan™ platform from Eurofins Discovery is a widely used method for this purpose and is relevant to the characterization of compounds like this compound.

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases. The assay relies on a competition format between the test compound and an immobilized, active-site directed ligand.

Experimental Workflow:

  • Immobilization: A proprietary ligand is immobilized on a solid support.

  • Kinase Binding: Kinases from a comprehensive panel are tagged and incubated with the immobilized ligand, to which they bind.

  • Competition: The test compound (e.g., this compound) is added at various concentrations. If the compound binds to the kinase, it will compete with the immobilized ligand and displace the kinase from the solid support.

  • Quantification: The amount of kinase remaining bound to the solid support is measured using quantitative PCR (qPCR) of the kinase tag.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Competition Assay cluster_detection Detection & Analysis Immobilized_Ligand Immobilized Ligand Incubation Incubation of Kinase with Immobilized Ligand Immobilized_Ligand->Incubation Tagged_Kinase Tagged Kinase Tagged_Kinase->Incubation Test_Compound Addition of Test Compound (this compound) Incubation->Test_Compound Competition Competition for Kinase Binding Site Test_Compound->Competition Quantification Quantification of Bound Kinase (qPCR) Competition->Quantification Data_Analysis Data Analysis (% Inhibition, Kd) Quantification->Data_Analysis

Caption: A diagram illustrating the experimental workflow of the KINOMEscan™ competition binding assay.

Signaling Pathways

This compound's dual inhibition of c-Src and p38 MAPK has significant implications for downstream signaling pathways involved in cell proliferation, migration, and survival.

  • c-Src Signaling: c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various signaling pathways, including those initiated by receptor tyrosine kinases (RTKs) like EGFR. Downstream effectors of c-Src include the Ras/MAPK and PI3K/Akt pathways.

  • p38 MAPK Signaling: The p38 MAPK pathway is a key stress-activated pathway that regulates inflammation, apoptosis, and cell cycle.

The simultaneous inhibition of these two kinases by this compound can lead to a more potent anti-cancer effect compared to targeting either kinase alone.

UM164_Signaling_Pathway cluster_src c-Src Pathway cluster_p38 p38 MAPK Pathway UM164 This compound cSrc c-Src UM164->cSrc Inhibits p38 p38 MAPK UM164->p38 Inhibits Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt Proliferation_Migration Proliferation_Migration Ras_MAPK->Proliferation_Migration Proliferation, Migration Survival Survival PI3K_Akt->Survival Survival Downstream_p38 Downstream Effectors p38->Downstream_p38 Inflammation_Apoptosis Inflammation_Apoptosis Downstream_p38->Inflammation_Apoptosis Inflammation, Apoptosis

Caption: A simplified diagram showing the primary signaling pathways inhibited by this compound.

Conclusion

This compound is a high-affinity dual inhibitor of c-Src and p38 MAPKs. While a comprehensive analysis of its kinome-wide cross-reactivity is hampered by the retraction of key literature, the available data confirms its potent activity against its primary targets. For a complete understanding of its off-target effects, researchers should conduct independent, broad-panel kinase profiling. The dual inhibitory mechanism of this compound presents a compelling strategy for targeting signaling pathways central to cancer progression.

References

Independent Validation of UM-164 Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of UM-164, a dual inhibitor of c-Src and p38 kinases, with other anti-cancer agents. The information is compiled from independent validation studies and presented for easy comparison, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent small molecule inhibitor targeting both c-Src and p38 MAP kinase.[1][2] It has demonstrated anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC) and glioma.[1][3] this compound exerts its effects by binding to the inactive conformation of its target kinases, a mechanism that is suggested to contribute to its potent anti-proliferative and anti-metastatic effects.[1][4] Notably, a key publication on this compound's activity in TNBC has been retracted, which should be considered when evaluating the available data.[5] This guide summarizes the existing data, provides context on the retraction, and offers a comparative analysis to aid in the independent assessment of this compound's therapeutic potential.

Mechanism of Action: Dual Inhibition of c-Src and p38

This compound distinguishes itself through its ability to potently inhibit both the c-Src tyrosine kinase and the p38 MAP kinase pathway.[1] c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[1][4] The dual inhibition of these pathways is believed to be superior to the mono-inhibition of either target alone in certain cancer contexts.[6]

UM164_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factors Growth Factors EGFR EGFR cSrc c-Src EGFR->cSrc activates FAK FAK cSrc->FAK activates AKT AKT cSrc->AKT activates ERK ERK1/2 cSrc->ERK activates CellCycle Cell Cycle Progression (G1 Arrest) cSrc->CellCycle p38 p38 MAPK YAP YAP p38->YAP regulates p38->CellCycle UM164 This compound UM164->cSrc inhibits UM164->p38 inhibits Motility Motility & Invasion FAK->Motility Proliferation Proliferation AKT->Proliferation ERK->Proliferation YAP->Proliferation Apoptosis Apoptosis

Caption: Simplified signaling pathway illustrating the dual inhibitory action of this compound on c-Src and p38 MAPK.

Comparative Anti-Tumor Activity

In Vitro Efficacy

Studies have demonstrated the in vitro potency of this compound across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, comparing this compound to other relevant inhibitors where data is available.

Table 1: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineThis compound IC50 (nmol/L)Dasatinib IC50 (nmol/L)
MDA-MB-231150>10,000
SUM-149801,000
HCC1937200>10,000
MDA-MB-468250>10,000
Hs578t120>10,000
Average 160 >8,000

Data from a retracted publication.[1] While the data is presented for informational purposes, it should be interpreted with caution.

Table 2: Anti-proliferative Activity of this compound in Glioma Cell Lines

Cell LineThis compound IC50 (µM) at 72h
LN2293.81
SF5391.23

Source: Cancers (Basel), 2022.[3]

This compound has also been shown to inhibit cell motility and invasion in TNBC cell lines with an IC50 of 50 nmol/L.[1] In glioma cells, this compound treatment led to cell cycle arrest in the G1 phase.[3][7]

In Vivo Efficacy

In vivo studies using xenograft models have provided evidence for the anti-tumor activity of this compound.

Table 3: In Vivo Anti-Tumor Activity of this compound

Cancer TypeXenograft ModelTreatmentOutcomeReference
TNBCMDA-MB-23110, 15, or 20 mg/kg i.p.Significant decrease in tumor growth compared to controls with limited in vivo toxicity.[1][2] (Retracted)
GliomaLN2295 mg/kgReliable inhibitory effect on glioma growth.[3]

Experimental Protocols

Detailed methodologies are crucial for the independent validation of anti-tumor agents. Below are representative protocols for key experiments used to evaluate this compound.

Cell Viability Assay (MTT or similar)
  • Cell Seeding: Plate cancer cells (e.g., TNBC or glioma lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Drug Treatment: Treat cells with a serial dilution of this compound or a comparator drug (e.g., dasatinib) for 72 hours.[8]

  • Reagent Addition: Add a viability reagent (e.g., MTT, CCK8) to each well and incubate for the recommended time.[3][8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[8]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) by plotting the percentage of cell viability against the drug concentration.[3][8]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231, LN229) into immunocompromised mice.[3][9]

  • Tumor Establishment: Allow tumors to reach a predetermined size.[9]

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the specified dose and schedule.[2]

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).[8]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.[8]

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.[8]

Xenograft_Workflow In Vivo Xenograft Experimental Workflow A Cell Culture (e.g., TNBC, Glioma) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth (to palpable size) B->C D Randomization into Treatment & Control Groups C->D E Treatment Administration (this compound or Vehicle) D->E F Regular Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Excision, Western Blot, etc.) F->G End of Study H Data Analysis (Tumor Growth Inhibition) G->H

Caption: General workflow for assessing the in vivo anti-tumor activity of this compound.

Conclusion and Future Directions

This compound has demonstrated promising anti-tumor activity in preclinical models of TNBC and glioma, attributed to its dual inhibition of c-Src and p38. The available data suggests that this compound may offer an advantage over single-target c-Src inhibitors. However, the retraction of a key publication underscores the importance of further independent validation. Future studies should aim to reproduce the initial findings in TNBC, expand the evaluation to other cancer types, and further investigate the molecular mechanisms underlying its efficacy and potential for clinical translation. As of late 2025, there are no publicly listed clinical trials specifically for this compound.

References

A Comparative Guide to UM-164 and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Src family kinase (SFK) inhibitor, UM-164, with other prominent SFK inhibitors, including Dasatinib, Saracatinib, and Bosutinib (B1684425). The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.

Important Note on this compound Data: A significant portion of the initial preclinical data on this compound's efficacy in triple-negative breast cancer, published in Clinical Cancer Research in 2016, has been retracted.[1] This guide will present available data from other sources while acknowledging this critical aspect of its publication history.

Introduction to Src Family Kinase Inhibitors

Src family kinases are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and angiogenesis.[2] Dysregulation of SFK signaling is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[3] This guide focuses on a comparative analysis of this compound, a dual c-Src and p38 kinase inhibitor, against the well-established SFK inhibitors Dasatinib, Saracatinib, and Bosutinib.

Mechanism of Action

This compound is a potent inhibitor that uniquely binds to the inactive "DFG-out" conformation of c-Src.[4][5] In addition to its activity against Src, it also potently inhibits p38α and p38β kinases.[4][6] This dual-targeting mechanism may offer a distinct therapeutic advantage in certain contexts.

Dasatinib, Saracatinib, and Bosutinib are ATP-competitive inhibitors that bind to the active conformation of Src family kinases.[7]

  • Dasatinib is a multi-targeted inhibitor of several kinases, including BCR-ABL, Src family kinases, c-KIT, and PDGFR.[8]

  • Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src and Abl kinases.[9][10]

  • Bosutinib (SKI-606) is also a dual Src/Abl inhibitor with demonstrated efficacy in chronic myeloid leukemia (CML).[11][12][13]

Performance Comparison: Potency and Selectivity

The following tables summarize the inhibitory concentrations (IC50) of this compound, Dasatinib, Saracatinib, and Bosutinib against Src family kinases and other relevant kinases. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Biochemical IC50 Values for Src Family Kinases (in vitro)

Inhibitorc-Src (nM)Lck (nM)Lyn (nM)Fyn (nM)Yes (nM)
This compound Kd: 2.7[6]----
Dasatinib -----
Saracatinib 2.7[9]4-10[9]4-10[9]4-10[9]4-10[9]
Bosutinib 1.2[12]-0.850[13]--

Table 2: Cellular IC50 Values for Cell Viability/Proliferation

InhibitorCell LineCancer TypeIC50 (µM)
This compound LN229Glioma10.07 (24h), 6.20 (48h), 3.81 (72h)[14]
SF539Glioma3.75 (24h), 2.68 (48h), 1.23 (72h)[14]
Dasatinib ---
Saracatinib VariousColon, Prostate, Lung, Leukemia0.2 - 0.7[15]
K562Leukemia0.22[16]
Bosutinib KU812, K562, MEG-01Leukemia0.005, 0.02, 0.02[12]

It is important to note that the retracted paper on this compound reported an average GI50 of 160 nM across a panel of triple-negative breast cancer cell lines.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant Src family kinase

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer

  • Test inhibitor (this compound, Dasatinib, Saracatinib, or Bosutinib)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase, the peptide substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction.

  • Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based ADP detection).[17]

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., triple-negative breast cancer cell lines)

  • Cell culture medium and supplements

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor and a vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Src Phosphorylation

This technique is used to detect the phosphorylation status of Src at its activating tyrosine residue (Tyr416), providing a measure of Src activation in cells.

Materials:

  • Cell lysates from inhibitor-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test inhibitor for a specified time, then lyse the cells to extract proteins.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Src (Tyr416).

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src and/or a housekeeping protein like GAPDH or β-actin.

Visualizations

Src_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation Integrins Integrins Integrins->Src Activation GPCRs GPCRs GPCRs->Src Activation PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Src->RAS/MAPK Pathway STAT3 Pathway STAT3 Pathway Src->STAT3 Pathway FAK FAK Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation Migration Migration FAK->Migration STAT3.  Pathway STAT3.  Pathway STAT3.  Pathway->Proliferation

Caption: Simplified Src signaling pathway.[2][18][19]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochemical Assay Biochemical Assay Kinome Profiling Kinome Profiling Biochemical Assay->Kinome Profiling Cell Viability Cell Viability Biochemical Assay->Cell Viability Western Blot Western Blot Cell Viability->Western Blot Migration/Invasion Migration/Invasion Western Blot->Migration/Invasion Xenograft Studies Xenograft Studies Migration/Invasion->Xenograft Studies Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay

Caption: General experimental workflow for evaluating Src kinase inhibitors.

Inhibitor_Relationship cluster_0 ATP-Competitive (Active Conformation) cluster_1 Inactive Conformation ('DFG-out') Src Family Kinase Inhibitors Src Family Kinase Inhibitors Dasatinib Dasatinib Src Family Kinase Inhibitors->Dasatinib Saracatinib Saracatinib Src Family Kinase Inhibitors->Saracatinib Bosutinib Bosutinib Src Family Kinase Inhibitors->Bosutinib This compound This compound Src Family Kinase Inhibitors->this compound

Caption: Logical relationship of this compound to other Src inhibitors based on binding mode.

References

Meta-analysis of UM-164: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Dual c-Src/p38 Kinase Inhibitor for Cancer Therapy

This guide provides a comprehensive meta-analysis of the research findings on UM-164, a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK). It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's performance against other kinase inhibitors, supported by available experimental data.

Important Note on Retracted Data: A significant portion of the initial research on this compound's efficacy in triple-negative breast cancer (TNBC) has been retracted.[1] This guide will focus on the remaining available and reliable data, primarily concerning glioma and in vitro studies, while clearly acknowledging the limitations imposed by the retraction.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that uniquely targets the inactive "DFG-out" conformation of both c-Src and p38 kinases.[2] This dual inhibition is thought to provide a superior therapeutic effect compared to targeting either kinase alone. The c-Src pathway is crucial in regulating cell proliferation, survival, migration, and invasion, and its over-activation is implicated in various cancers.[3][4] The p38 MAPK pathway is involved in cellular responses to stress and inflammation and also plays a complex role in cancer progression.[5] By inhibiting both, this compound can simultaneously disrupt multiple oncogenic signaling cascades.

Below is a diagram illustrating the signaling pathways targeted by this compound.

UM164_Signaling_Pathway cluster_upstream Upstream Activators cluster_targets This compound Targets cluster_downstream Downstream Effects Growth Factors Growth Factors cSrc c-Src Growth Factors->cSrc Activates Stress Signals Stress Signals p38 p38 MAPK Stress Signals->p38 Activates Proliferation Cell Proliferation cSrc->Proliferation Survival Cell Survival cSrc->Survival Migration Cell Migration cSrc->Migration Invasion Cell Invasion cSrc->Invasion YAP_Activity YAP Activity cSrc->YAP_Activity p38->Proliferation p38->Survival p38->YAP_Activity UM164 This compound UM164->cSrc Inhibits UM164->p38 Inhibits YAP_Activity->Proliferation Promotes

This compound targets both c-Src and p38 MAPK pathways.

Comparative In Vitro Efficacy

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and other relevant c-Src inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound in Glioma Cell Lines

Cell LineThis compound IC50 (µM) at 24hThis compound IC50 (µM) at 48hThis compound IC50 (µM) at 72h
LN22910.07[6]6.20[6]3.81[6]
SF5393.75[6]2.68[6]1.23[6]
GBM1492 (patient-derived)10[6]Not ReportedNot Reported

Table 2: Comparative IC50 Values of c-Src Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
This compound MDA-MB-231Triple-Negative Breast Cancer50-3000 (effective range)[7]
Melanoma Cell LinesMelanoma50-3000 (effective range)[7]
Dasatinib Lox-IMVIMelanoma<50 (highly sensitive)[8]
HT144MelanomaModerately sensitive[8]
MDA-MB-231Triple-Negative Breast Cancer6100 ± 2200[9]
4T1Breast Cancer (Murine)14 ± 3[9]
Various Sarcoma LinesSarcomaVaries (see source)[10]
Bosutinib (B1684425) K562Chronic Myeloid LeukemiaVaries by timepoint (see source)[11]
Ba/F3 (with Bcr-Abl mutations)LeukemiaVaries by mutation (see source)[12]
Saracatinib (AZD0530) Various Human Cancer LinesColon, Prostate, Lung, Leukemia200-700[13][14]
K562Chronic Myeloid Leukemia220[14]
SNU216Gastric Cancer<1000[15]
NCI-N87Gastric Cancer<1000[15]

In Vivo Efficacy

Glioma Xenograft Model

In a nude mouse xenograft model using LN229 glioma cells, this compound demonstrated a significant reduction in tumor growth.[6]

  • Treatment: 5 mg/kg or 10 mg/kg this compound administered via intraperitoneal injection every three days.

  • Results: Both doses of this compound led to a persistent atrophy of tumors compared to the control group, with the 10 mg/kg dose showing superior efficacy.[6] Immunohistochemical analysis revealed decreased proliferation markers (Ki67) and reduced expression of Cyclin D1 and CYR61 in the tumors of treated mice.[6]

The following diagram illustrates the general workflow for a xenograft efficacy study.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated Endpoint Study Endpoint Monitoring->Endpoint Tumor_Analysis Tumor Excision & Histological Analysis Endpoint->Tumor_Analysis

A typical workflow for in vivo xenograft studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may have been adapted in the specific studies referenced.

Cell Viability Assay (CCK-8)

This assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan (B1609692) product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is needed. Rehydrate the inserts in serum-free medium.

  • Cell Seeding: Suspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24 hours).

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution like crystal violet.

  • Quantification: Count the stained cells in several microscopic fields to determine the average number of migrated/invaded cells.

The following diagram outlines the workflow for a transwell migration/invasion assay.

Transwell_Assay_Workflow Start Start Prep_Chamber Prepare Transwell Chamber (Coat with Matrigel for Invasion) Start->Prep_Chamber Seed_Cells Seed Cells in Upper Chamber Prep_Chamber->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate Add_Chemoattractant->Incubate Remove_Nonmigrated Remove Non-migrated Cells Incubate->Remove_Nonmigrated Fix_Stain Fix and Stain Migrated Cells Remove_Nonmigrated->Fix_Stain Quantify Quantify Migrated Cells Fix_Stain->Quantify End End Quantify->End

Workflow of a Transwell migration and invasion assay.
Clonogenic Assay

This assay evaluates the ability of a single cell to form a colony, a measure of its reproductive viability after treatment.

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in a 6-well plate or a 10 cm dish.

  • Treatment: Allow cells to attach, then treat with the desired compound for a specific duration.

  • Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a solution like methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

Conclusion and Future Directions

This compound remains a molecule of interest due to its dual inhibitory mechanism against c-Src and p38 MAPK. The available data, particularly in glioma models, suggests potential therapeutic efficacy. However, the retraction of key findings in triple-negative breast cancer underscores the need for cautious interpretation and further validation of its anti-cancer activities.

Future research should focus on:

  • Independent validation: Rigorous and independent studies are required to confirm the efficacy of this compound in various cancer types, especially TNBC.

  • Head-to-head comparisons: Direct comparative studies of this compound against other c-Src and p38 inhibitors under standardized conditions are crucial for a definitive assessment of its relative potency and selectivity.

  • Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound will be essential for patient stratification in future clinical trials.

  • Clinical investigation: Should preclinical data be robustly validated, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in cancer patients.

This guide provides a snapshot of the current understanding of this compound. As new research emerges, this information will need to be updated to reflect the evolving landscape of kinase inhibitor development.

References

Safety Operating Guide

Prudent Disposal of UM-164: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

UM-164 is a potent dual c-Src/p38 kinase inhibitor, and as with any active pharmacological agent, requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2][3][4][5] The following procedures provide a framework for the safe management of this compound waste.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its properties.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

Engineering Controls:

  • All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Procedures

The proper disposal of this compound waste is contingent on its form (solid, liquid, or contaminated materials).

Step 1: Waste Segregation

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This also includes any materials heavily contaminated with solid this compound.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6]

  • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed container or bag for hazardous waste.[7]

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.[8]

Step 3: Storage

  • Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are sealed to prevent leaks or spills.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[8]

III. Quantitative Data for this compound

The following table summarizes key quantitative information for this compound based on available research.

PropertyValueSource
Molecular Weight 640.68 g/mol [1][3]
Formula C30H31F3N8O3S[1]
CAS Number 903564-48-7[1]
Solubility (25°C) DMSO 5 mg/mL[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[1]
Binding Constant (Kd) for c-Src 2.7 nM[1][3]
Average GI50 in TNBC cell lines 160 nmol/L[3]
IC50 for cell motility and invasion 50 nmol/L[3]

IV. Experimental Protocols Cited

While specific disposal protocols for this compound are not detailed in the provided search results, the general principles of handling hazardous laboratory waste are well-established. The procedures outlined above are a synthesis of these general protocols. For instance, the University of North Carolina at Chapel Hill's Laboratory Safety Manual emphasizes the responsibility of the Principal Investigator for the proper containerizing, labeling, and management of laboratory waste prior to disposal by the EHS department.[8] Similarly, general guidance on handling laboratory waste suggests segregating hazardous materials and ensuring containers are properly capped and stored.[6] For empty chemical containers, it is recommended that they be triple-rinsed (with the rinsate collected as hazardous waste) before being discarded, unless they held an acutely toxic substance, in which case the container itself should be disposed of as hazardous waste.[8]

V. This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

UM164_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_segregation Waste Segregation & Collection cluster_management Waste Management cluster_disposal Final Disposal start This compound Waste Generated assess Determine Waste Type start->assess solid Solid Waste (Unused powder, heavily contaminated items) assess->solid Solid liquid Liquid Waste (Solutions containing this compound) assess->liquid Liquid contaminated Contaminated Labware (Gloves, pipette tips, etc.) assess->contaminated Contaminated Labware label_waste Label Container Clearly (Name, Hazard, Date) solid->label_waste liquid->label_waste contaminated->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Navigating the Safe Handling of UM-164: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of UM-164, a potent dual c-Src and p38 kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Disclaimer: No official Safety Data Sheet (SDS) for this compound is publicly available. The following information is based on best practices for handling potent, biologically active small molecules and research-grade kinase inhibitors. All personnel must conduct a thorough risk assessment before beginning any work with this compound.

Essential Safety and Handling Protocols

Handling this compound requires a multi-layered approach to personal protective equipment (PPE) to minimize exposure risk. The necessary PPE varies depending on the laboratory activity.

Personal Protective Equipment (PPE)
Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator.
- Gloves: Double-gloving with nitrile gloves is mandatory. Change immediately upon contamination.
- Eye Protection: Chemical splash goggles for a complete seal.
- Lab Coat: Disposable or dedicated non-absorbent lab coat.
- Ventilation: All manipulations must occur within a certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves.
- Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.
- Lab Coat: Standard laboratory coat.
- Ventilation: All work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.
- Eye Protection: Safety glasses with side shields.
- Lab Coat: Standard laboratory coat.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and environmental protection.

Step-by-Step Handling and Disposal Workflow

cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Disposal receive Receive this compound (Solid Powder) store_powder Store at -20°C receive->store_powder weigh Weigh in Fume Hood (Full PPE) store_powder->weigh dissolve Dissolve in DMSO to create stock solution weigh->dissolve store_solution Store Stock Solution at -80°C dissolve->store_solution dilute Dilute Stock Solution for working concentrations store_solution->dilute in_vitro In Vitro Assays (e.g., cell culture) dilute->in_vitro in_vivo In Vivo Experiments (as per protocol) dilute->in_vivo solid_waste Contaminated Solid Waste (Gloves, tips, etc.) in_vitro->solid_waste liquid_waste Contaminated Liquid Waste (Media, unused solutions) in_vitro->liquid_waste in_vivo->solid_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid dispose Dispose via Certified Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose

Caption: Experimental workflow for handling and disposing of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [1]

  • DMSO Waste: As this compound is often dissolved in DMSO, the resulting waste is considered chemical waste. This waste should be collected and disposed of through a certified hazardous waste vendor in accordance with local, state, and federal regulations.[2][3]

Experimental Protocols and Data

Solubility and Storage
FormStorage TemperatureDuration
Solid Powder -20°C3 years
In Solvent (DMSO) -80°C1 year
In Solvent (DMSO) -20°C1 month
  • Solubility in DMSO: 100 mg/mL (156.08 mM).[4] It is recommended to use fresh DMSO as moisture can reduce solubility.[4]

  • Insoluble in water and ethanol.[4]

In Vitro Experimental Parameters

This compound has been utilized in various cell-based assays to investigate its anti-cancer properties.

Cell LineAssayConcentration RangeIncubation Time
TNBC Cell Lines Proliferation AssayGI50 = 160 nmol/LNot Specified
MDA-MB 231 & SUM 149 Motility and Invasion AssayIC50 = 50 nmol/LNot Specified
SUM 149 p38 MAPK Phosphorylation50 nmol/LNot Specified
MDA-MB 468 Cellular Localization5 µmol/L4 hours
LN229 & SF539 (Glioma) Cell Viability Assay0.01, 0.1, 1, 10 µM24, 48, 72 hours
GBM1492 (Primary Glioma) Cell Viability Assay0.001, 0.01, 0.1, 1, 10 µM24, 48, 72 hours
Mechanism of Action: Signaling Pathway

This compound is a potent dual inhibitor of c-Src and p38 MAPK.[4][5] In glioma cells, this compound has been shown to suppress cell proliferation by reducing the activity of Yes-associated protein (YAP) through the Hippo-YAP signaling pathway.[6] This leads to the translocation of YAP from the nucleus to the cytoplasm, thereby inhibiting the expression of its downstream target genes.[6]

cluster_pathway This compound Signaling Pathway cluster_nucleus UM164 This compound p38 p38 MAPK UM164->p38 inhibits cSrc c-Src UM164->cSrc inhibits YAP YAP (Active) p38->YAP promotes phosphorylation cSrc->YAP promotes activation YAP_P p-YAP (Inactive) YAP_Nuc YAP YAP->YAP_Nuc translocates to Nucleus Nucleus TEAD TEAD YAP_Nuc->TEAD binds TargetGenes Target Genes (e.g., CYR61, AXL) TEAD->TargetGenes activates transcription Proliferation Cell Proliferation TargetGenes->Proliferation promotes

Caption: this compound inhibits c-Src and p38 MAPK, leading to reduced YAP activity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.